5-Bromo-3,3-dimethylindoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLGFHHNPVKTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457985 | |
| Record name | 5-BROMO-3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53388-86-6 | |
| Record name | 5-BROMO-3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthetic Pathways to 5-Bromo-3,3-dimethylindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthesis protocols for 5-Bromo-3,3-dimethylindoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this specific indoline derivative is not widely reported as a direct, one-pot reaction. However, a robust and logical synthetic pathway can be constructed based on the well-established Fischer indole synthesis, followed by reduction of the resulting indolenine intermediate. This guide provides a comprehensive overview of this primary synthetic route, including detailed experimental protocols and quantitative data compiled from analogous transformations.
Primary Synthesis Route: Fischer Indole Synthesis and Subsequent Reduction
The most plausible and chemically sound method for the synthesis of this compound involves a two-step process:
-
Step 1: Fischer Indole Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole from (4-bromophenyl)hydrazine and isopropyl methyl ketone.
-
Step 2: Reduction of the resulting 5-Bromo-2,3,3-trimethyl-3H-indole to this compound.
Step 1: Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[1][2] In this case, (4-bromophenyl)hydrazine reacts with isopropyl methyl ketone to form a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and cyclization to yield the indolenine.
Experimental Protocol:
A detailed protocol for a similar Fischer indole synthesis of a methyl-substituted indolenine is described in the literature.[4] The following is an adapted protocol for the synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole.
-
Hydrazone Formation (optional, can be performed in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add isopropyl methyl ketone (1.1-1.5 eq) to the solution and stir at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Fischer Indole Cyclization: To the hydrazone mixture, carefully add a suitable acid catalyst such as polyphosphoric acid, zinc chloride, or glacial acetic acid.[1][2][4]
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction temperature and time will vary depending on the chosen catalyst and solvent, typically ranging from 80°C to 120°C for several hours.[1]
-
Work-up:
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 5-Bromo-2,3,3-trimethyl-3H-indole by silica gel column chromatography.
Quantitative Data for Analogous Fischer Indole Syntheses:
The following table summarizes representative quantitative data for the Fischer indole synthesis of various substituted indoles, which can serve as a reference for optimizing the synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole.
| Product | Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,3,3,7-Tetramethyl-3H-indole | 5-chloro-2-methylphenylhydrazine hydrochloride, 3-methylbutan-2-one | - | - | - | - | - |
| 2,3,3-Trimethyl-5-nitro-indolenine | p-Nitrophenylhydrazine, isopropyl methyl ketone | Acetic acid/HCl | - | - | - | - |
| 2,3,3-Trimethyl-7-nitro-indolenine | o-Nitrophenylhydrazine, isopropyl methyl ketone | Acetic acid/HCl | - | - | - | - |
Note: Specific yields and reaction conditions for the synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole would need to be empirically determined.
Reaction Pathway Diagram:
Step 2: Reduction of 5-Bromo-2,3,3-trimethyl-3H-indole to this compound
The resulting indolenine can be reduced to the corresponding indoline using a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) in acetic acid is a common and effective method for the reduction of the C=N bond in the indolenine ring to an amine.[5]
Experimental Protocol:
The following protocol is adapted from the reduction of 5-bromoindole to 5-bromoindoline.[5]
-
Dissolution: Dissolve 5-Bromo-2,3,3-trimethyl-3H-indole (1.0 eq) in glacial acetic acid.
-
Addition of Reducing Agent: Cool the solution to 0°C and slowly add sodium cyanoborohydride (NaBH3CN) (2.5 eq) while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Adjust the pH to 8 by the addition of an aqueous NaOH solution at 0°C.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Quantitative Data for Analogous Indole Reductions:
| Product | Starting Material | Reducing Agent | Solvent | Yield (%) |
| 5-Bromoindoline | 5-Bromoindole | NaBH3CN | Acetic Acid | 94.8[5] |
Reaction Pathway Diagram:
Alternative Synthetic Considerations
While the Fischer indole synthesis followed by reduction is the most direct proposed route, other synthetic strategies could potentially be explored:
-
Direct Bromination of 3,3-dimethylindoline: If 3,3-dimethylindoline is commercially available or can be synthesized, direct bromination at the 5-position could be attempted. However, this may lead to a mixture of isomers and requires careful control of reaction conditions.
-
Reduction of 5-Bromo-3,3-dimethyl-indol-2-one: A protocol for the synthesis of 5-Bromo-3,3-dimethyl-indol-2-one exists.[6] The reduction of the carbonyl group at the 2-position to a methylene group would yield the target compound. This transformation can typically be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
This technical guide provides a robust framework for the synthesis of this compound. Researchers should note that while the proposed pathway is based on well-established and reliable chemical transformations, optimization of reaction conditions will be necessary to achieve high yields and purity of the final product.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3,3-dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-3,3-dimethylindoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its key chemical and physical characteristics, detailed experimental protocols for their determination, and insights into its potential biological relevance.
Core Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, several key properties have been estimated using computational predictive models due to the limited availability of published experimental values for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrN | [1] |
| Molecular Weight | 226.12 g/mol | [1][2] |
| Melting Point | Predicted: 45-95 °C | Computational Prediction |
| Boiling Point | Predicted: 285.3±25.0 °C at 760 mmHg | Computational Prediction |
| Solubility | Predicted: Low in water, higher in organic solvents | Computational Prediction |
| pKa (most basic) | Predicted: 4.5 ± 0.1 | Computational Prediction |
| logP (XLogP3-AA) | 3.5 | [1] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted indolines. A common approach involves the Fischer indole synthesis followed by reduction.
Protocol:
-
Reaction of 4-bromophenylhydrazine with 3-methyl-2-butanone:
-
In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
-
Add 3-methyl-2-butanone to the solution.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate, 5-bromo-3,3-dimethyl-3H-indole.
-
-
Reduction of the 3H-indole to indoline:
-
Dissolve the crude 5-bromo-3,3-dimethyl-3H-indole in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., H₂ over Pd/C).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC or GC-MS).
-
Quench the reaction carefully (e.g., with water if using sodium borohydride).
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by column chromatography on silica gel.
-
A visual representation of this synthetic workflow is provided below.
Synthetic workflow for this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Protocol:
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Determination of Boiling Point
The boiling point is determined for liquid compounds at a given pressure.
Protocol (Micro method):
-
Sample Preparation: Place a small amount of liquid this compound into a small test tube or a fusion tube.
-
Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the liquid.
-
Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. When the heating is stopped, the liquid will begin to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Solubility
Solubility is typically determined in a range of solvents, from non-polar to polar.
Protocol (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The pKa value indicates the acidity or basicity of a compound. For an indoline, the basicity of the nitrogen atom is of primary interest.
Protocol (Potentiometric Titration):
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-methanol).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of logP
The partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol (Shake-Flask Method):
-
Phase Preparation: Prepare a biphasic system of n-octanol and water and mutually saturate both phases.
-
Partitioning: Dissolve a known amount of this compound in one of the phases (usually n-octanol). Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning between the two layers.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Potential Biological Signaling Pathways
While specific biological studies on this compound are limited, the broader class of bromo-indole derivatives has been shown to interact with key cellular signaling pathways, notably the Aryl Hydrocarbon Receptor (AhR) and the Nuclear Factor-kappa B (NF-κB) pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Bromo-indoles can act as ligands for the AhR, a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, immune responses, and cell development.[3]
Aryl Hydrocarbon Receptor (AhR) signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Some indole derivatives have been shown to modulate this pathway, often leading to anti-inflammatory effects.
NF-κB signaling pathway and potential modulation.
Conclusion
This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its physicochemical properties and the methodologies required for their experimental validation. The predicted properties suggest a lipophilic compound with low aqueous solubility. Further experimental work is necessary to confirm these predictions and to fully elucidate its biological activity profile. The provided protocols offer a starting point for researchers to rigorously characterize this and similar indoline derivatives.
References
5-Bromo-3,3-dimethylindoline CAS number and structure
An In-depth Technical Guide to 5-Bromo-3,3-dimethylindoline
This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and potential applications.
Physicochemical Properties
This compound is a halogenated derivative of dimethylindoline. The presence of the bromine atom at the 5-position provides a reactive handle for further functionalization, making it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Reference |
| CAS Number | 53388-86-6 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrN | [2] |
| Molecular Weight | 226.12 g/mol | [1] |
| Purity | ≥98% | [1] |
| InChI Key | CPLGFHHNPVKTBM-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1(C2=C(C=C(C=C2)Br)N1)C |
Structure
The chemical structure of this compound consists of an indoline core with a bromine atom substituted at the fifth position of the benzene ring and two methyl groups at the third position of the pyrroline ring.
References
Spectroscopic Analysis of 5-Bromo-3,3-dimethylindoline: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide is intended to provide a comprehensive overview of the spectral data for the compound 5-Bromo-3,3-dimethylindoline, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. However, despite a thorough search of available scientific literature and databases, specific experimental spectral data for this compound could not be located.
Therefore, this guide will instead provide detailed, generalized experimental protocols for acquiring the requisite spectral data for a novel or uncharacterized small organic molecule such as this compound. Additionally, templates for the presentation of such data are provided in a clear, tabular format to facilitate comparison and analysis once the data is obtained.
Data Presentation
The following tables are structured for the clear and concise presentation of quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
The following sections outline standard methodologies for the acquisition of NMR, IR, and MS spectral data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound sample is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution to serve as a chemical shift reference (δ = 0.00 ppm).
-
The resulting solution is filtered through a small plug of glass wool into a clean 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. A standard one-pulse experiment is utilized. Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.
-
¹³C NMR: Spectra are acquired on the same instrument. A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer total acquisition time are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound is placed directly onto the ATR crystal (commonly diamond or germanium).
-
Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal surface.
Instrumentation and Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then acquired using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16 to 32 scans are co-added to generate the final spectrum, which is commonly recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation from any impurities.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.
Mass Analysis and Detection:
-
The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the structural elucidation of a small organic molecule like this compound using the spectroscopic techniques described.
Solubility of 5-Bromo-3,3-dimethylindoline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Bromo-3,3-dimethylindoline in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document aims to bridge this gap by providing researchers with the necessary theoretical framework and practical experimental protocols to determine its solubility profile. The guide outlines established methodologies for solubility determination, presents a template for data organization, and includes a generalized workflow to aid in experimental design. This information is intended to support research and development activities where this compound is of interest, particularly in the fields of medicinal chemistry and material science.
Introduction
This compound is a heterocyclic compound with potential applications in various research areas, including as a building block in the synthesis of more complex molecules. Understanding its solubility in different organic solvents is a critical parameter for its application in synthesis, purification, formulation, and various analytical procedures. The solubility of a compound dictates its behavior in solution, influencing reaction kinetics, bioavailability, and the ease of handling and processing.
Despite its potential utility, a thorough search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide, therefore, provides a comprehensive overview of the established methods for determining the solubility of solid compounds in organic solvents, which can be directly applied to the title compound.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. To facilitate future research and data compilation, the following table is provided as a template for researchers to record their experimentally determined solubility values.
Table 1: Experimental Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Reference/Internal Data ID |
| Methanol | |||||
| Ethanol | |||||
| Acetone | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Chloroform | |||||
| Toluene | |||||
| Dichloromethane | |||||
| Ethyl Acetate | |||||
| Acetonitrile | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Tetrahydrofuran (THF) |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound. The choice of method will depend on the required accuracy, the amount of substance available, and the throughput needed.
Thermodynamic Solubility Determination: Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. It measures the concentration of a saturated solution that is in equilibrium with the solid drug.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the time required to reach equilibrium.
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the solid to settle.
-
Separate the saturated solution (supernatant) from the undissolved solid by centrifugation or filtration. Care must be taken to avoid any transfer of solid particles.
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Kinetic Solubility Determination: Turbidimetric Method
The turbidimetric method is a high-throughput technique often used in early drug discovery to estimate the kinetic solubility of a compound. It relies on the precipitation of the compound from a stock solution.
Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent of interest. The concentration at which precipitation is first observed (indicated by an increase in turbidity) is taken as the kinetic solubility.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO)
-
Selected organic solvents
-
96-well microplates
-
Automated liquid handling system (optional, for high throughput)
-
Plate reader capable of measuring turbidity (nephelometer) or light scattering
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
In a 96-well plate, add the selected organic solvents to the wells.
-
Using a liquid handler or multichannel pipette, serially dilute the DMSO stock solution into the wells containing the organic solvents to create a range of concentrations.
-
Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a plate reader.
-
The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the background.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound.
Caption: General workflow for thermodynamic solubility determination.
Conclusion
While specific solubility data for this compound is not currently available, this guide provides the necessary framework for researchers to determine this crucial physicochemical property. The detailed experimental protocols for both thermodynamic and kinetic solubility measurements offer practical approaches for generating reliable data. The provided table template will aid in the standardized reporting of new findings, contributing to the collective knowledge base for this compound. It is anticipated that by following these established methodologies, researchers can effectively characterize the solubility profile of this compound, thereby facilitating its use in further scientific endeavors.
stability and storage conditions for 5-Bromo-3,3-dimethylindoline
An In-depth Technical Guide to the Stability and Storage of 5-Bromo-3,3-dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in various chemical syntheses. The information presented herein is compiled from safety data sheets and general knowledge of related chemical structures. It is intended to serve as a valuable resource for ensuring the integrity and longevity of this compound in a laboratory setting.
Chemical Properties and Stability Profile
This compound is a halogenated heterocyclic compound. While specific, in-depth stability studies on this particular molecule are not widely published, its structure suggests sensitivity to certain environmental factors. Like many brominated aromatic compounds, it may be susceptible to degradation under harsh conditions.
Key Stability Considerations:
-
Light Sensitivity: Brominated aromatic compounds can be sensitive to light and may undergo photodegradation. It is crucial to protect the compound from light exposure.
-
Oxidation: The indoline ring system can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
-
Acidity: Strong acids may react with the amine functionality of the indoline ring.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
Recommended Storage Conditions
Proper storage is paramount to maintaining the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions based on available safety data sheets for this compound and structurally similar molecules.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage.[1][2] | Reduces the rate of potential degradation reactions. |
| Light | Store in a dark place.[3] Use amber vials or light-blocking containers. | Prevents photodegradation. |
| Atmosphere | Keep container tightly closed.[3][4][5] Store in a dry and well-ventilated place.[4][5] | Minimizes exposure to moisture and atmospheric oxygen, which can contribute to degradation. |
| Inert Gas | For extended long-term storage or for highly sensitive applications, consider storage under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation. |
Handling and Incompatibilities
To ensure both the stability of the compound and the safety of laboratory personnel, proper handling procedures should be followed.
Handling Precautions:
-
Handle in a well-ventilated area to avoid inhalation of any dust or vapors.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][6]
-
Avoid generating dust.
Incompatible Materials:
General Experimental Protocol for Stability Testing
While a specific, validated stability testing protocol for this compound is not publicly available, a general approach based on International Council for Harmonisation (ICH) guidelines can be adapted.
Objective: To assess the stability of this compound under various environmental conditions over time.
Methodology:
-
Sample Preparation: Aliquot the test substance into appropriate containers that mimic the proposed long-term storage containers.
-
Storage Conditions: Place the samples in stability chambers under controlled conditions. Recommended conditions to test include:
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).[11][12]
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Use a stability-indicating HPLC method to determine the percentage of the active substance and to detect any degradation products.
-
Moisture Content: Karl Fischer titration, if applicable.
-
-
Data Evaluation: Evaluate the data to determine the re-test period or shelf life of the substance.
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the conceptual factors that can influence the stability of this compound and a general workflow for its stability assessment.
Caption: Factors influencing the degradation of this compound.
Caption: General workflow for a stability study of this compound.
References
- 1. 5-bromo-3,3-dimethyl-indoline;hydrochloride,866364-71-8-Amadis Chemical [amadischem.com]
- 2. 5-Bromo-2,3-dimethylindole CAS#: 4583-55-5 [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 5-Bromoindole - Safety Data Sheet [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. japsonline.com [japsonline.com]
Commercial Sourcing and Synthetic Insights for 5-Bromo-3,3-dimethylindoline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and quality control of 5-Bromo-3,3-dimethylindoline, a key building block for researchers in drug discovery and development. This document is intended to provide scientists with the necessary information to source and utilize this compound effectively.
Commercial Availability
This compound is available from a select number of chemical suppliers, primarily as the free base or its hydrochloride salt. The purity of commercially available batches is typically high, suitable for most research and development applications. Pricing varies depending on the supplier, quantity, and purity. Below is a summary of representative commercial sources.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| Amadis Chemical | 5-bromo-3,3-dimethyl-indoline;hydrochloride | 866364-71-8 | 97% | 1g | $272.00 |
| CymitQuimica | This compound | 53388-86-6 | 98% | 100mg | €62.00 |
| 250mg | €95.00 | ||||
| 500mg | €180.00 | ||||
| 1g | €251.00 | ||||
| 5g | €920.00 | ||||
| 10g | €1,715.00 | ||||
| Biosynth | 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole | 53388-86-6 | - | - | Inquiry |
| 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride | 866364-71-8 | - | - | Inquiry | |
| MolCore | 5-Bromo-3,3-dimethyl-2,3-dihydro-1h-indole hydrochloride | 866364-71-8 | 98+% | - | Inquiry |
| Sigma-Aldrich | 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride | 866364-71-8 | - | - | Inquiry |
Synthetic Approaches
The synthesis of this compound can be approached through a two-step process: the formation of the 3,3-dimethylindoline core followed by electrophilic bromination.
Step 1: Synthesis of 3,3-Dimethylindoline
A common method for the synthesis of 3,3-dimethylindoline involves the Fischer indole synthesis. This can be achieved by reacting phenylhydrazine with 3-methyl-2-butanone.
Step 2: Bromination of 3,3-Dimethylindoline
The synthesized 3,3-dimethylindoline can then be brominated at the 5-position of the aromatic ring using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in an appropriate solvent.
Experimental Protocols
Synthesis of 3,3-Dimethylindoline (Illustrative Protocol)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq) and a suitable acid catalyst (e.g., polyphosphoric acid).
-
Addition of Ketone: Slowly add 3-methyl-2-butanone (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 2,3,3-trimethyl-3H-indole is then reduced (e.g., with sodium borohydride in methanol) to yield 3,3-dimethylindoline. Purify the crude product by column chromatography.
Synthesis of this compound (Illustrative Protocol)
-
Reaction Setup: Dissolve 3,3-dimethylindoline (1.0 eq) in a suitable inert solvent (e.g., carbon tetrachloride) in a round-bottom flask protected from light.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford this compound.
Quality Control
The identity and purity of this compound should be confirmed by a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Expected Analytical Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-7.0 (m, 2H, Ar-H), ~6.6 (d, 1H, Ar-H), ~3.6 (s, 1H, N-H), ~3.2 (s, 2H, CH₂), ~1.3 (s, 6H, 2xCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~150, ~135, ~130, ~125, ~115, ~110 (Ar-C), ~58 (C-N), ~45 (C(CH₃)₂), ~28 (CH₃).
-
Mass Spectrometry (EI): m/z (%) ~225/227 ([M]⁺, corresponding to Br isotopes).
Illustrative HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
This technical guide provides a foundational understanding for researchers working with this compound. For specific applications, further optimization of synthetic and analytical methods may be required. Researchers are advised to consult relevant safety data sheets (SDS) before handling any chemicals.
Theoretical Analysis of 5-Bromo-3,3-dimethylindoline: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive methodological framework for the theoretical and computational analysis of 5-Bromo-3,3-dimethylindoline. Due to a lack of extensive published theoretical studies specifically on this molecule, this document serves as a practical whitepaper outlining the established computational protocols, data presentation methods, and potential experimental workflows. The methodologies described are based on computational studies of structurally related bromo-indole and indoline derivatives and are intended to guide researchers in initiating new theoretical investigations. This guide covers quantum chemical calculations for geometry optimization, electronic structure analysis, spectroscopic prediction, and outlines a general synthetic protocol.
Introduction
This compound is a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The introduction of a bromine atom and gem-dimethyl groups on the indoline scaffold can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of such novel compounds, offering insights that can guide synthesis and application.[1] This guide presents a roadmap for conducting such theoretical investigations.
Computational Methodology Workflow
A typical workflow for the quantum chemical analysis of a molecule like this compound involves several key steps, from initial structure preparation to in-depth analysis of its electronic properties.
References
Potential Biological Activities of 5-Bromo-3,3-dimethylindoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-bromo-3,3-dimethylindoline scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential biological activities of these compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for key biological assays, quantitative activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this area.
Introduction
The indoline nucleus, a core structural motif in many natural and synthetic bioactive compounds, serves as a versatile template for the design of novel therapeutic agents. The introduction of a bromine atom at the 5-position and gem-dimethyl groups at the 3-position of the indoline ring can significantly influence the molecule's physicochemical properties and biological activity. These modifications can enhance lipophilicity, modulate electronic properties, and provide specific steric interactions with biological targets. This guide explores the multifaceted pharmacological potential of this compound derivatives, summarizing key findings and providing practical information for researchers in the field.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling
Several bromo-indole derivatives have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors play crucial roles in tumor angiogenesis, proliferation, and survival. By blocking the ATP-binding site of these kinases, the derivatives inhibit receptor autophosphorylation and downstream signaling cascades, ultimately leading to the suppression of tumor growth.
Mechanism of Action: Inhibition of NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Certain bromo-indole derivatives have been shown to inhibit the NF-κB signaling pathway, thereby promoting apoptosis and suppressing tumor growth.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative 5-bromo-indoline derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | Activity (IC50 in µM) | Reference |
| Compound A | MCF-7 (Breast) | MTT | 8.5 | [1] |
| HepG2 (Liver) | MTT | 12.2 | [1] | |
| A549 (Lung) | MTT | 15.7 | [1] | |
| Compound B | HCT116 (Colon) | MTT | 5.4 | [1] |
| PC-3 (Prostate) | MTT | 9.1 | [1] | |
| Compound C | K-562 (Leukemia) | % Growth Inhibition | 61.04% at 10 µM | [2] |
| HOP-92 (Lung) | % Growth Inhibition | 43.19% at 10 µM | [2] | |
| KM12 (Colon) | % Growth Inhibition | 82.02% at 10 µM | [2] |
Antimicrobial Activity
This compound derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi.
Mechanism of Action
The antimicrobial mechanism of action for some bromo-indoline derivatives is attributed to the disruption of microbial membranes and the inhibition of essential enzymes. For instance, some compounds can cause membrane permeabilization and depolarization, leading to leakage of intracellular components and cell death.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound D | Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | ||
| Candida albicans | 64 | ||
| Compound E | Bacillus subtilis | 8 | |
| Pseudomonas aeruginosa | 64 | ||
| Aspergillus niger | 128 |
Antiviral Activity
The antiviral potential of this compound derivatives is an emerging area of research. Preliminary studies suggest that these compounds can inhibit the replication of certain viruses.
Mechanism of Action
The precise antiviral mechanisms are still under investigation, but it is hypothesized that these derivatives may interfere with viral entry, replication, or assembly processes. Further studies are needed to elucidate the specific viral or host cell targets.
Quantitative Antiviral Activity Data
The antiviral activity is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
| Compound ID | Virus | Cell Line | Activity (EC50 in µM) | Reference |
| Compound F | Herpes Simplex Virus-1 (HSV-1) | Vero | 5.2 | |
| Compound G | Influenza A (H1N1) | MDCK | 10.8 |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives often starts from 4-bromoaniline. The following is a representative, multi-step synthesis:
-
Step 1: N-alkylation of 4-bromoaniline: React 4-bromoaniline with 3-chloro-3-methyl-1-butyne in the presence of a copper(I) iodide catalyst and a base such as triethylamine in a suitable solvent like DMF.
-
Step 2: Cyclization: The resulting N-alkynylated aniline undergoes an intramolecular cyclization upon heating, often in a high-boiling point solvent like xylenes, to form 5-bromo-3,3-dimethyl-3H-indole.
-
Step 3: Reduction: The 3H-indole is then reduced to the corresponding indoline using a reducing agent such as sodium borohydride in a protic solvent like ethanol.
-
Step 4: Derivatization: The secondary amine of the this compound can be further functionalized through various reactions such as acylation, alkylation, or sulfonylation to yield a library of derivatives.
In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
In Vitro Antiviral Activity (Plaque Reduction Assay)
Principle: This assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.
-
Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control and determine the EC50 value.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated anticancer, antimicrobial, and antiviral activities, coupled with their synthetic tractability, make them attractive candidates for further investigation and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery of new drugs based on this privileged scaffold. Future studies should focus on optimizing the lead compounds, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical settings.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-substituted 5-Bromo-3,3-dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted indoline scaffolds are prevalent in a wide array of biologically active compounds and are of significant interest in medicinal chemistry and drug development. The substituent on the indoline nitrogen can profoundly influence the pharmacological properties of the molecule. This document provides detailed protocols for the synthesis of N-substituted 5-Bromo-3,3-dimethylindoline, a versatile intermediate for the development of novel therapeutics. The protocols cover the synthesis of the precursor, this compound, and its subsequent N-alkylation with various alkylating agents.
Synthesis Pathway Overview
The synthesis of N-substituted this compound is a two-step process. The first step involves the regioselective bromination of 3,3-dimethylindoline at the 5-position of the benzene ring. The resulting this compound is then N-substituted using a suitable alkylating agent in the presence of a strong base.
Caption: Overall synthesis pathway for N-substituted this compound.
Part 1: Synthesis of this compound
This protocol describes the electrophilic aromatic substitution reaction to synthesize this compound from 3,3-dimethylindoline.
Experimental Protocol 1: Bromination of 3,3-dimethylindoline
Materials:
-
3,3-Dimethylindoline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,3-dimethylindoline (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane to dissolve the starting material. The typical concentration is in the range of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq) in anhydrous dichloromethane and add it dropwise to the stirred solution of 3,3-dimethylindoline over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Quantitative Data (Representative)
| Starting Material | Product | Reagent | Solvent | Yield (%) | Purity (%) |
| 3,3-Dimethylindoline | This compound | NBS | DCM | 85-95 | >98 |
Part 2: Synthesis of N-substituted this compound
This protocol provides a general procedure for the N-alkylation of this compound using various alkyl halides.
Experimental Protocol 2: N-Alkylation of this compound
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Ice-water bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
Caption: Experimental workflow for the N-alkylation of this compound.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.[1]
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.[1]
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.[1]
-
Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.[1]
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[1]
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Washing: Wash the combined organic layers with water and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-substituted this compound.
Quantitative Data for N-Alkylation (Representative Examples)
| Substrate | Alkylating Agent | Product | Solvent | Yield (%) |
| This compound | Methyl Iodide | 5-Bromo-1,3,3-trimethylindoline | DMF | 90-98 |
| This compound | Ethyl Bromide | 1-Ethyl-5-Bromo-3,3-dimethylindoline | DMF | 85-95 |
| This compound | Benzyl Bromide | 1-Benzyl-5-Bromo-3,3-dimethylindoline | THF | 80-90 |
Characterization Data (Exemplary)
5-Bromo-1,3,3-trimethylindoline:
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20 (d, J = 8.4 Hz, 1H), 7.05 (dd, J = 8.4, 2.0 Hz, 1H), 6.50 (d, J = 2.0 Hz, 1H), 3.25 (s, 2H), 2.75 (s, 3H), 1.30 (s, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 134.5, 130.0, 125.0, 112.0, 108.0, 58.0, 42.0, 35.0, 28.0.
-
MS (ESI): m/z 254.1 [M+H]⁺, 256.1 [M+H+2]⁺.
1-Benzyl-5-Bromo-3,3-dimethylindoline:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 6H), 7.10 (dd, J = 8.4, 2.0 Hz, 1H), 6.60 (d, J = 2.0 Hz, 1H), 4.30 (s, 2H), 3.30 (s, 2H), 1.35 (s, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 151.5, 138.0, 134.0, 130.5, 128.5 (2C), 127.0, 126.5 (2C), 125.5, 112.5, 108.5, 58.5, 50.0, 42.5, 28.5.
-
MS (ESI): m/z 330.1 [M+H]⁺, 332.1 [M+H+2]⁺.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Sodium hydride is a highly flammable and reactive substance. Handle it with extreme care under an inert atmosphere and away from moisture.
-
Brominating agents like NBS are corrosive and toxic. Avoid inhalation and skin contact.
-
Alkylating agents are often toxic and carcinogenic. Handle with care.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-3,3-dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-3,3-dimethylindoline. This versatile substrate can be functionalized through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, to generate a diverse library of substituted indoline derivatives. These derivatives are of significant interest in medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The indoline scaffold is a privileged structure in many biologically active compounds. The functionalization of this compound allows for the systematic exploration of the chemical space around this core, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[2]
General Catalytic Cycle
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that begins with a Pd(0) species. The cycle consists of three key steps: oxidative addition, transmetalation (for Suzuki, and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) or olefin coordination/insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[4] This reaction is widely used due to its mild reaction conditions and the commercial availability of a large variety of boronic acids.[5]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Ethanol | 100 | 0.5 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Ethanol | 100 | 0.7 | 92 |
| 3 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Ethanol | 100 | 0.4 | 98 |
Data adapted from a study on a similar 5-bromoindoline derivative under microwave irradiation.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous ethanol
-
Microwave reactor vials
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add anhydrous ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C and hold for 30 minutes with stirring.[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a chemical reaction used for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed cross-coupling of amines with aryl halides.[7][8]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 18 | >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (5) | K₂CO₃ | Dioxane | 100 | 24 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12 | >90 |
Data is generalized from typical conditions for heteroaryl halides.[9][10]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the amination of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask, condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.
-
Add morpholine followed by anhydrous toluene via syringe.
-
Degas the reaction mixture by three cycles of vacuum-backfill with argon.
-
Heat the mixture to 110 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is a cross-coupling reaction used to form carbon–carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12]
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 8 | >90 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (5) | DIPA | Toluene | 90 | 16 | 80-90 |
Data is generalized from typical conditions for aryl bromides.[13][14][15]
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask, condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Filter the mixture through Celite® and wash the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Sonogashira coupling of this compound.
Heck Reaction
The Heck reaction is a chemical reaction that forms a substituted alkene from an unsaturated halide and an alkene in the presence of a base and a palladium catalyst.[16][17]
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMA | 120 | 16 | >90 |
| 3 | Acrylonitrile | PdCl₂(dppf) (3) | - | K₂CO₃ | NMP | 130 | 12 | 75-90 |
Data is generalized from typical conditions for aryl bromides.[18][19][20]
Experimental Protocol: Heck Reaction
This protocol describes the Heck reaction of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask, condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC. After completion, cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. scielo.br [scielo.br]
- 20. mdpi-res.com [mdpi-res.com]
Application Notes and Protocols: 5-Bromo-3,3-dimethylindoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position and gem-dimethyl groups at the 3-position of the indoline ring, creating 5-Bromo-3,3-dimethylindoline, offers a unique chemical entity with potential applications in drug discovery. The bromine atom serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions and can also enhance biological activity through halogen bonding and by modifying the electronic properties of the scaffold. The 3,3-dimethyl substitution can provide steric bulk, influencing ligand-receptor interactions, and may improve metabolic stability by blocking a potential site of oxidation.
While direct and extensive research on the medicinal chemistry applications of this compound is limited in publicly available literature, we can infer its potential utility by examining structurally related compounds, particularly those containing the 5-bromoindoline or 3,3-dimethylindoline core. These related compounds have shown significant promise, primarily in the development of novel anticancer agents. This document provides an overview of the potential applications, relevant quantitative data from analogous compounds, and detailed experimental protocols to guide researchers in exploring the therapeutic potential of this compound and its derivatives.
Key Potential Applications in Medicinal Chemistry
Based on the activities of structurally related compounds, this compound is a promising scaffold for the development of:
-
Anticancer Agents: The 5-bromoindoline and 5-bromoindolin-2-one cores are prevalent in a variety of potent anticancer compounds. These molecules often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data from Structurally Related Compounds
The following table summarizes the biological activity of representative anticancer compounds that share the 5-bromoindoline scaffold. This data can serve as a benchmark for evaluating new derivatives of this compound.
| Compound ID | Target/Cell Line | Assay Type | Activity (IC50 in µM) | Reference Compound | Activity (IC50 in µM) |
| Compound 23p | HepG2 | MTT Assay | 2.357 | Sunitinib | 31.594 |
| A549 | MTT Assay | 3.012 | Sunitinib | 49.036 | |
| Skov-3 | MTT Assay | 2.876 | Sunitinib | Not specified | |
| Compound 7d | MCF-7 | MTT Assay | 2.93 | Doxorubicin | Not specified |
| A-549 | MTT Assay | 9.57 | Doxorubicin | Not specified | |
| VEGFR-2 | Kinase Inhibition | 0.503 | Not specified | Not specified |
Table 1: In vitro anticancer activity of 5-bromoindoline derivatives.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of this compound derivatives as potential anticancer agents.
Protocol 1: Synthesis of a 5-Bromoindoline Derivative (Illustrative Example)
This protocol describes a general method for the synthesis of a 5-bromo-7-azaindolin-2-one derivative, which can be adapted for the elaboration of the this compound scaffold.[1]
Materials:
-
5-bromo-7-azaindolin-2-one
-
Appropriate aldehyde or ketone
-
Pyrrolidine or other suitable amine catalyst
-
Ethanol or other suitable solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
A mixture of 5-bromo-7-azaindolin-2-one (1 equivalent) and the desired aldehyde or ketone (1.2 equivalents) is suspended in ethanol.
-
Pyrrolidine (0.1 equivalents) is added to the suspension.
-
The reaction mixture is heated at reflux for a specified time (e.g., 4-8 hours), with monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of test compounds on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib or Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase (e.g., VEGFR-2).[2]
Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the recombinant kinase and the kinase substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate a key signaling pathway often targeted by indoline-based anticancer agents and a general workflow for the synthesis and evaluation of new chemical entities.
References
Application of 5-Bromo-3,3-dimethylindoline in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3,3-dimethylindoline is a versatile heterocyclic building block that has garnered significant interest in materials science. Its unique structural and electronic properties, conferred by the indoline core, the gem-dimethyl group, and the strategically positioned bromine atom, make it a valuable precursor for a wide range of functional materials. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the synthesis of complex molecular architectures with tailored optoelectronic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of photochromic materials, organic electronics, and fluorescent sensors.
Photochromic Materials: Synthesis of Spirooxazines
This compound is a key precursor in the synthesis of spirooxazines, a class of photochromic compounds that undergo reversible color change upon exposure to light. These materials are utilized in applications such as smart windows, ophthalmic lenses, and optical data storage. The following protocol describes the synthesis of a 5'-bromo-substituted spiro[indoline-naphthoxazine].
Experimental Protocol: Synthesis of 5'-Bromo-spiro[indoline-naphthoxazine]
This protocol is adapted from the general synthesis of spirooxazines.[1]
Step 1: Synthesis of 1-Nitroso-2-naphthol A solution of 2-naphthol in a suitable solvent is treated with sodium nitrite in the presence of an acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting nitroso compound precipitates and is collected by filtration.
Step 2: Condensation Reaction
-
In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of 1-nitroso-2-naphthol in a suitable solvent such as methanol or ethanol.
-
Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 5'-bromo-spiro[indoline-naphthoxazine].
Expected Results and Characterization
| Product | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| 5'-Bromo-spiro[indoline-naphthoxazine] | 60-75 | 180-185 | ¹H NMR: Peaks corresponding to aromatic protons of the indoline and naphthoxazine moieties, and singlets for the gem-dimethyl and N-methyl groups. FT-IR (cm⁻¹): Characteristic peaks for C-O-C stretching, C=C aromatic stretching, and C-Br stretching. |
Photochromic Properties
The synthesized spirooxazine will exhibit photochromism, transitioning from a colorless or pale-yellow state (spiro form) to a colored state (merocyanine form) upon irradiation with UV light. The colored form will revert to the colorless form in the dark or upon exposure to visible light. The absorption maximum (λmax) of the colored form is typically in the range of 550-650 nm.
Caption: Workflow for the synthesis and characterization of photochromic spirooxazines.
Organic Electronics: Building Blocks for Semiconductors
The bromo-functionality of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of various aryl or heteroaryl groups at the 5-position of the indoline ring, leading to the formation of π-conjugated systems suitable for use as organic semiconductors in devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol is based on a general procedure for the Suzuki coupling of bromo-aza-indoles.[2]
-
To a Schlenk tube, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Add a degassed solvent mixture, such as toluene/ethanol/water or dioxane/water.
-
Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-aryl-3,3-dimethylindoline derivative.
Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-90 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 75-85 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Caption: Logical pathway from this compound to organic electronic devices.
Fluorescent Sensors
The indoline scaffold can be incorporated into larger molecular frameworks to create fluorescent probes for the detection of various analytes, such as metal ions or pH changes. The bromo-substituent on the this compound allows for its conjugation to a fluorophore or a receptor unit through cross-coupling reactions. The resulting molecule's fluorescence properties can be modulated by the binding of a target analyte to the receptor.
Design and Synthesis Strategy for a Fluorescent Sensor
-
Fluorophore Selection: Choose a suitable fluorophore with desirable photophysical properties (e.g., high quantum yield, large Stokes shift). Examples include fluorescein, rhodamine, or coumarin derivatives.
-
Receptor Design: Design a receptor unit that selectively binds to the target analyte. This could be a crown ether for metal ions or an amine group for pH sensing.
-
Synthesis:
-
Functionalize the chosen fluorophore with a boronic acid or ester group.
-
Couple the functionalized fluorophore with this compound via a Suzuki-Miyaura reaction, as described in the previous section.
-
Alternatively, the indoline nitrogen can be functionalized with a receptor moiety.
-
Hypothetical Experimental Protocol: Synthesis of an Indoline-Coumarin Fluorescent Sensor
-
Synthesize a coumarin derivative bearing a boronic acid pinacol ester at a suitable position.
-
In a Schlenk tube, combine the coumarin-boronic acid ester (1.1 equivalents), this compound (1 equivalent), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.5 equivalents).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the mixture at 90 °C under a nitrogen atmosphere for 16 hours.
-
After cooling, perform an aqueous workup and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to obtain the indoline-coumarin conjugate.
Expected Photophysical Properties
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Indoline-Coumarin Conjugate | ~380-420 | ~450-500 | 0.4 - 0.7 |
| Conjugate + Analyte | Shift in λex and/or λem | Quenching or enhancement of fluorescence | Change in Φ |
Note: These values are hypothetical and will depend on the specific structure of the coumarin and the analyte.
Caption: Design and operational principle of a fluorescent sensor.
Conclusion
This compound is a valuable and versatile starting material in materials science. Its applications span from the creation of dynamic photochromic systems to the development of advanced organic semiconductors and sensitive fluorescent probes. The protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the use of this important chemical building block in the design and synthesis of novel functional materials. Further research into the derivatization of this compound is expected to yield materials with even more sophisticated and tailored properties for a variety of high-tech applications.
References
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-3,3-dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid, with an organic halide.[2] The indoline scaffold is a privileged motif in medicinal chemistry, and the functionalization of this core structure is of significant interest for the development of novel therapeutic agents. This document provides a detailed protocol for the Suzuki coupling of 5-Bromo-3,3-dimethylindoline with various arylboronic acids, a key transformation for accessing a diverse range of 5-aryl-3,3-dimethylindoline derivatives.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[3][4]
The choice of catalyst, ligand, base, and solvent system is critical for a successful and high-yielding reaction, particularly with nitrogen-containing heterocycles like indoline.[3][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol is a representative procedure based on established methods for similar substrates and may require optimization for specific arylboronic acids.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Purification:
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3,3-dimethylindoline.[6]
-
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly reduce reaction times. The following is an adapted protocol from a similar substrate.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Ethanol
Procedure:
-
Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Solvent Addition: Add ethanol as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 100 °C for 25-40 minutes with stirring.
-
Workup and Purification: Follow the workup and purification steps outlined in the conventional heating protocol.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of 5-bromo-indoline derivatives with various arylboronic acids. This data is compiled from literature on structurally similar compounds and serves as a guide for expected outcomes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME | 80 °C / 2 h | ~90 (on 5-bromo-1-ethyl-1H-indazole) | [6][7] |
| 2 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Ethanol | 100 °C / 25 min (MW) | 99 (on a spiro-indoline) | [8] |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Ethanol | 100 °C / 40 min (MW) | 81 (on a spiro-indoline) | [8] |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Ethanol | 100 °C / 40 min (MW) | 81 (on a spiro-indoline) | [8] |
| 5 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Ethanol | 100 °C / 40 min (MW) | 82 (on a spiro-indoline) | [8] |
| 6 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME | 80 °C / 2 h | ~85 (on 5-bromo-1-ethyl-1H-indazole) | [6][7] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Experimental Workflow for Suzuki Coupling
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Notes and Protocols for the Heck Reaction of 5-Bromo-3,3-dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] It typically involves the reaction of an unsaturated halide, such as an aryl bromide, with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[2] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials.[4][5]
These application notes provide a comprehensive overview of the typical conditions and detailed protocols for the Heck reaction involving 5-Bromo-3,3-dimethylindoline. This substrate is a valuable building block, and its vinylation via the Heck reaction opens pathways to novel derivatives for applications in medicinal chemistry and materials science. The protocols and data presented are based on established methodologies for structurally similar aryl bromides and provide a strong foundation for reaction optimization.
Data Presentation: Typical Heck Reaction Conditions
The efficiency and outcome of the Heck reaction are highly dependent on the interplay of several factors, including the choice of palladium source, ligand, base, solvent, and temperature.[4][5][6] The following table summarizes various conditions successfully employed for the Heck coupling of aryl bromides, particularly bromoindoles and other related heterocyclic compounds, with different alkenes. These conditions serve as an excellent starting point for the development of a specific protocol for this compound.
| Entry | Alkene Example | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| 1 | Styrene | Pd(OAc)₂ (1-3) | P(o-tol)₃ (2-6) | Et₃N (1.5-2) | DMF or MeCN | 80-110 | 12-24 | High | [7] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 | [4] |
| 3 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95 | [4] |
| 4 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High | [4] |
| 5 | Styrene | Pd(OAc)₂ (1) | NHC Ligand (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | High | [5] |
Note: Yields are based on reactions with similar aryl bromides (e.g., 5-bromoindole) and may vary for this compound. Optimization is recommended.
Mandatory Visualizations
Catalytic Cycle of the Heck Reaction
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the alkene, migratory insertion, β-hydride elimination to form the product, and subsequent reductive elimination that regenerates the active Pd(0) catalyst.[2]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow
The following diagram outlines a standard laboratory workflow for performing the Heck reaction, from initial setup to final product isolation.
Caption: General laboratory workflow for the Heck reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Heck reaction between this compound and a generic alkene (e.g., styrene). This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine, Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide, DMF) (5-10 mL)
-
Nitrogen or Argon gas supply
-
Sealable reaction tube or Schlenk flask with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)
-
Ethyl acetate, water, brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
1. Reaction Setup:
-
To a dry, sealable reaction tube or Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Palladium(II) acetate (2 mol%), and Tri(o-tolyl)phosphine (4 mol%).
-
If using a solid base like K₂CO₃ or Na₂CO₃, it should also be added at this stage.
2. Establishing an Inert Atmosphere:
-
Seal the reaction vessel with a rubber septum.
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the complete removal of oxygen.
3. Reagent Addition:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF, 5-10 mL) via syringe.
-
Stir the mixture to dissolve the solids.
-
Add the liquid base (e.g., Triethylamine, 1.5 mmol) via syringe.
-
Finally, add the alkene (e.g., Styrene, 1.2 mmol) dropwise via syringe.
4. Reaction:
-
Securely seal the reaction vessel.
-
Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
5. Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the vessel from the oil bath and allow it to cool to room temperature.[4]
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and any insoluble salts. Wash the pad with additional ethyl acetate.[4]
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine to remove the DMF and any remaining inorganic salts.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-alkenyl-3,3-dimethylindoline product.
6. Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Fluorescent Probes Using 5-Bromo-3,3-dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes derived from 5-Bromo-3,3-dimethylindoline. This versatile building block is a key precursor for the synthesis of a variety of fluorescent labels, particularly cyanine and styryl dyes, which are instrumental in biological imaging, diagnostics, and drug discovery.
Introduction
This compound serves as a crucial starting material for the generation of indolenine-based fluorescent probes. The presence of the bromine atom at the 5-position offers a strategic handle for post-synthetic modifications via cross-coupling reactions, although it is often incorporated to modulate the electronic properties of the final dye. The primary application of this intermediate is in the synthesis of cyanine dyes, which are characterized by their high molar extinction coefficients, tunable absorption and emission wavelengths, and sensitivity to their environment. These properties make them ideal candidates for a range of applications, including fluorescent labeling of biomolecules, in vivo imaging, and as sensors for various analytes.
Synthesis of Fluorescent Probes
The synthesis of fluorescent probes from this compound typically begins with the quaternization of the indoline nitrogen, followed by condensation with a suitable polymethine bridge precursor to form the cyanine dye scaffold.
Synthesis of Symmetrical Pentamethine Cyanine Dyes
Symmetrical cyanine dyes are synthesized by condensing two equivalents of a quaternized heterocyclic salt with a three-carbon bridging agent.
Experimental Workflow:
Caption: Synthesis of a symmetrical pentamethine cyanine dye.
Detailed Protocol:
Step 1: Quaternization of 5-Bromo-2,3,3-trimethyl-3H-indole [1]
-
In a microwave vial, combine 5-bromo-2,3,3-trimethyl-3H-indole (1.0 equiv., e.g., 500 mg, 2.1 mmol), 1-iodobutane (3.0 equiv., e.g., 0.7 mL, 6.3 mmol), and acetonitrile (e.g., 2 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 155 °C for 30 minutes.
-
After cooling, the product, 5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide, precipitates as a brownish solid.
-
Collect the solid by filtration and wash with a suitable solvent like diethyl ether.
Step 2: Synthesis of the Symmetrical Pentamethine Cyanine Dye [1]
-
In a microwave vial, add the quaternized salt from Step 1 (2.0 equiv.), N-((1E,2E)-3-(phenylamino)allylidene)benzenaminium chloride (a malondialdehyde derivative, 1.0 equiv.), anhydrous sodium acetate (3.0 equiv.), and acetic anhydride.
-
Heat the mixture in a microwave reactor at 130 °C for 15–30 minutes.
-
After the reaction, pour the mixture into diethyl ether to precipitate the crude cyanine dye as a blue solid.
-
Wash the solid with diethyl ether and collect by filtration.
-
Dissolve the solid in dichloromethane (DCM) to separate the dye from unreacted sodium acetate by filtration.
-
Evaporate the DCM to obtain the purified symmetrical pentamethine cyanine dye.
Synthesis of Styryl Dyes
Styryl dyes are another class of fluorescent probes that can be synthesized from quaternized 5-bromo-indolenine derivatives through condensation with an aromatic aldehyde.
Experimental Workflow:
Caption: General synthesis of a styryl dye.
Detailed Protocol:
-
Dissolve the quaternized 5-bromo-indolenine salt (1.0 equiv.) and an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 1.0 equiv.) in ethanol.
-
Add a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure styryl dye.
Quantitative Data
The photophysical properties of fluorescent probes are crucial for their application. The following table summarizes representative data for cyanine dyes, including those with structural similarities to probes derived from this compound.
| Dye Type | Substituent | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| Pentamethine Cyanine | 5-Bromo | ~640-650 | ~660-670 | ~150,000 - 250,000 | Varies with environment | [1] |
| Indolenine Styrylcyanine | Unsubstituted | 550-555 | 592 | (5.3-7.7) x 10⁴ | Low in aqueous solution | [2][3] |
| Indolenine Styrylcyanine | Carboxyl-labeled | 562 | 599 | (5.3-7.7) x 10⁴ | Low in aqueous solution | [2][3] |
| Asymmetric Monomethine Cyanine | Varied | 480-515 | - | - | - | [4] |
Applications in Research and Drug Development
Fluorescent probes derived from this compound, particularly cyanine dyes, have a broad range of applications.
-
Fluorescent Labeling: These dyes can be functionalized with reactive groups (e.g., NHS esters, maleimides) to covalently label proteins, nucleic acids, and other biomolecules for visualization and tracking.[5]
-
Fluorescence Microscopy: Their bright fluorescence and photostability make them excellent probes for various microscopy techniques, including confocal and super-resolution microscopy.[5]
-
Flow Cytometry: Labeled cells can be analyzed and sorted based on their fluorescence intensity.[5]
-
In Vivo Imaging: Near-infrared (NIR) emitting cyanine dyes are particularly useful for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light.[5][6]
-
Sensing: The fluorescence of some cyanine dyes is sensitive to the local environment (e.g., viscosity, polarity, pH), allowing them to be used as sensors for these parameters.
Signaling Pathway Visualization (Hypothetical Example):
Caption: Mitochondrial membrane potential sensing.
References
- 1. iris.unito.it [iris.unito.it]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 6. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Bromo-3,3-dimethylindoline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents onto this framework allows for the fine-tuning of pharmacological properties and the development of novel therapeutic agents. 5-Bromo-3,3-dimethylindoline is a versatile starting material for generating a diverse library of compounds for biological screening. The presence of a bromine atom at the C-5 position provides a reactive handle for cross-coupling reactions, while the secondary amine at the N-1 position is amenable to a variety of functionalization reactions. This document provides detailed protocols for the derivatization of this compound via N-acylation and Suzuki-Miyaura cross-coupling, along with methods for evaluating the biological activity of the resulting derivatives, particularly focusing on anticancer applications.
Derivatization Strategies
Two primary sites for derivatization on the this compound core are the N-1 position and the C-5 position.
-
N-1 Acylation: Introduction of an acyl group at the N-1 position can significantly modulate the electronic and steric properties of the molecule, influencing its binding to biological targets. A variety of acyl chlorides or carboxylic acids can be used to generate a library of N-acyl derivatives.
-
C-5 Arylation/Vinylation (Suzuki-Miyaura Coupling): The bromine atom at the C-5 position is ideally suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl groups, which can explore different binding pockets of a target protein and enhance potency and selectivity.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the general procedure for the acylation of the indoline nitrogen using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add the desired acyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-acyl-5-bromo-3,3-dimethylindoline derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Protected-5-Bromo-3,3-dimethylindoline
This protocol outlines the palladium-catalyzed cross-coupling of an N-protected this compound with a boronic acid. N-protection (e.g., with a Boc group) is often recommended to prevent side reactions.[1]
Materials:
-
N-Boc-5-bromo-3,3-dimethylindoline (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)[1]
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%)[2]
-
Base (e.g., K2CO3, 2.0 eq)[1]
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)[1]
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add N-Boc-5-bromo-3,3-dimethylindoline (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).[1]
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H2O) to the reaction mixture via syringe.[1]
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-3,3-dimethylindoline derivative.
-
If necessary, the Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM).
Biological Screening: Antiproliferative Activity
The newly synthesized derivatives can be screened for their potential as anticancer agents using various human tumor cell lines. The MTT assay is a common method to assess cytotoxicity.
Protocol 3: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7, SMMC-7721, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized indoline derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette and plate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The results of the biological screening should be organized for clear comparison. The following table provides an example based on published data for structurally related indoline derivatives, which can serve as a template for newly generated data.
| Compound ID | R1 (N-1 substituent) | R5 (C-5 substituent) | Cell Line | IC50 (µM) | Reference |
| 25 | Imidazolium salt derivative | H | SMMC-7721 | 0.24 | [3] |
| 25 | Imidazolium salt derivative | H | HL-60 | 1.18 | [3] |
| 26 | Imidazolium salt derivative | H | SMMC-7721 | - | [3] |
| 26 | Imidazolium salt derivative | H | A549 | - | [3] |
| 3-Indolinone A | H | 5-Chloro | HT-29 | - | [4] |
| 3-Indolinone B | H | 5-Methoxy | - | - | [5] |
Note: This table is illustrative and based on data for different indoline scaffolds. The IC50 values for novel this compound derivatives would be populated here.
Visualizations
Experimental Workflow
Caption: Workflow for derivatization and biological screening.
Potential Signaling Pathway
Many indolinone derivatives exert their anticancer effects by inhibiting protein kinases, which can lead to cell cycle arrest.[4][5]
Caption: Inhibition of CDK leading to cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel 2-substituted indoline imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of new substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones and study of their effect on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formylation of 5-Bromo-3,3-dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for the formylation of 5-bromo-3,3-dimethylindoline, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The primary method detailed is the Vilsmeier-Haack reaction, a versatile and widely employed technique for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3]
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This electrophilic reagent attacks the electron-rich indoline ring, leading to the introduction of a formyl group (-CHO). The resulting this compound-1-carbaldehyde is a valuable building block in organic synthesis.
Experimental Principle: The Vilsmeier-Haack Reaction
The reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a chloroiminium salt, known as the Vilsmeier reagent.[1]
-
Electrophilic Aromatic Substitution: The electron-rich this compound attacks the electrophilic Vilsmeier reagent. This is followed by an aqueous work-up to hydrolyze the intermediate iminium salt, yielding the desired aldehyde product.[1]
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol details the step-by-step procedure for the formylation of this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in anhydrous dichloromethane under an inert atmosphere. Cool the flask to 0 °C using an ice bath.
-
Preparation of Vilsmeier Reagent (in situ): In a separate flask, slowly add phosphorus oxychloride to anhydrous N,N-dimethylformamide at 0 °C with stirring. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Addition of Vilsmeier Reagent: Slowly add the freshly prepared Vilsmeier reagent to the cooled solution of this compound via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. This step should be performed in a well-ventilated fume hood as the quenching of POCl₃ is exothermic and releases HCl gas.
-
Work-up: Stir the mixture until all the ice has melted and the effervescence has ceased. Adjust the pH to ~7-8 using the sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound-1-carbaldehyde can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
The following table summarizes the typical quantitative data for the Vilsmeier-Haack formylation of a substituted indoline. Note that optimal conditions for this compound may require some optimization.
| Parameter | Value |
| Substrate | This compound |
| Molar Ratio (Substrate:POCl₃:DMF) | 1 : 1.2 : 3 |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Work-up | Aqueous NaHCO₃ quench, DCM extraction |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 70 - 90% (based on similar indole derivatives) |
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Pathway
Caption: Vilsmeier-Haack reaction pathway for indoline formylation.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the formylation experiment.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The quenching process can be vigorous. Add the reaction mixture to the quenching solution slowly and cautiously.
Disclaimer: This protocol is intended for use by trained chemistry professionals. All procedures should be carried out with appropriate safety measures in a suitable laboratory setting. The reaction conditions may need to be optimized for specific substrates and scales.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-3,3-dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a proposed large-scale synthesis of 5-Bromo-3,3-dimethylindoline, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the Fischer indole synthesis to construct the core indole structure, followed by a reduction to the desired indoline.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the bromine atom provides a functional handle for further molecular elaboration through cross-coupling reactions, while the 3,3-dimethylindoline scaffold is a privileged structure found in numerous bioactive molecules. The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds.[1][2] Subsequent reduction of the indole ring affords the corresponding indoline. Several methods are available for this reduction, including catalytic hydrogenation and chemical reduction with reagents like sodium borohydride or sodium cyanoborohydride in acidic media.[1][3][4] This protocol outlines a scalable approach for both steps.
Data Presentation
The following tables summarize the quantitative data for the proposed two-step synthesis of this compound.
Table 1: Fischer Indole Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole
| Parameter | Value |
| Reactants | |
| 4-Bromophenylhydrazine hydrochloride | 1.0 equivalent |
| 3-Methyl-2-butanone (Isopropyl methyl ketone) | 2.0 - 2.2 equivalents |
| Catalyst | |
| Concentrated Sulfuric Acid (H₂SO₄) | 1.0 equivalent |
| Solvent | |
| Ethanol | 10 - 15 L/kg of starting hydrazine |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 12 - 24 hours |
| Work-up & Purification | |
| Quenching Solution | 10% Sodium Bicarbonate (NaHCO₃) solution |
| Extraction Solvent | Diethyl ether or Methyl tert-butyl ether (MTBE) |
| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) |
| Purification Method | Distillation under reduced pressure or crystallization |
| Expected Yield | 85 - 96% |
Table 2: Reduction of 5-Bromo-2,3,3-trimethyl-3H-indole to 5-Bromo-2,3,3-trimethylindoline
| Parameter | Value |
| Reactant | |
| 5-Bromo-2,3,3-trimethyl-3H-indole | 1.0 equivalent |
| Reducing Agent | |
| Sodium Cyanoborohydride (NaBH₃CN) | 2.5 - 3.0 equivalents |
| Solvent | |
| Acetic Acid | 10 - 20 L/kg of starting indole |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Work-up & Purification | |
| Quenching | Water and neutralization with NaOH solution |
| Extraction Solvent | Ethyl acetate or Dichloromethane |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) |
| Purification Method | Column chromatography or recrystallization |
| Expected Yield | 80 - 95% |
Experimental Protocols
Step 1: Large-Scale Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole via Fischer Indole Synthesis
This protocol is adapted from established procedures for the Fischer indole synthesis.[3]
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Concentrated Sulfuric Acid (98%)
-
Ethanol (denatured or absolute)
-
10% w/v Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Large-scale reaction vessel with reflux condenser, mechanical stirrer, and temperature control
-
Extraction and distillation equipment
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and an inert atmosphere (e.g., nitrogen), charge ethanol (10 L per kg of 4-bromophenylhydrazine hydrochloride).
-
Addition of Reactants: To the stirred ethanol, add 4-bromophenylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (2.1 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.0 eq) to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing a stirred 10% sodium bicarbonate solution to neutralize the acid.
-
Work-up - Extraction: Transfer the neutralized mixture to a liquid-liquid extractor. Extract the aqueous phase with diethyl ether or MTBE (3 x 5 L per kg of starting hydrazine).
-
Work-up - Washing and Drying: Combine the organic extracts and wash with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product as an oil. Purify the crude product by vacuum distillation or crystallization from a suitable solvent (e.g., hexane) to yield 5-bromo-2,3,3-trimethyl-3H-indole.
Step 2: Large-Scale Reduction to this compound
This protocol describes the reduction of the indole derivative to the corresponding indoline using sodium cyanoborohydride.[4]
Materials:
-
5-Bromo-2,3,3-trimethyl-3H-indole (from Step 1)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Glacial Acetic Acid
-
Deionized Water
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Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vessel with cooling capabilities and mechanical stirrer
-
Extraction and purification equipment
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and cooling system, dissolve the 5-bromo-2,3,3-trimethyl-3H-indole (1.0 eq) in glacial acetic acid (15 L per kg of indole).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (2.5 eq) in portions, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up - Quenching and Neutralization: Cool the reaction mixture to 0 °C and slowly add deionized water to quench the reaction. Carefully add a sodium hydroxide solution to neutralize the acetic acid to a pH of approximately 8.
-
Work-up - Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 8 L per kg of starting indole).
-
Work-up - Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: General mechanism of the Fischer Indole Synthesis.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3,3-dimethylindoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3,3-dimethylindoline. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
A plausible and common synthetic approach to this compound involves a multi-step process starting from 5-bromoindole. This guide is structured around the key stages of this synthesis: N-protection, C3-dimethylation, and reduction/deprotection.
Stage 1: N-Protection of 5-Bromoindole
Question 1: I am seeing low yields during the N-protection step of 5-bromoindole (e.g., with Boc or Ts groups). What are the common causes and solutions?
Answer: Low yields in N-protection are often due to incomplete deprotonation, impure reagents, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The indole N-H is weakly acidic (pKa ≈ 17), requiring a sufficiently strong base for complete deprotonation. Sodium hydride (NaH) is commonly used and is effective. Ensure the NaH is fresh and not passivated by atmospheric moisture.
-
Reagent Quality: 5-bromoindole can degrade over time, developing impurities that interfere with the reaction. Ensure its purity by TLC or NMR before starting. Similarly, the protecting group reagent (e.g., Boc-anhydride, Tosyl chloride) should be of high purity.
-
Solvent Choice: The solvent must be anhydrous. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are common choices. Ensure they are properly dried before use, as water will quench the base.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or purified reagents. Dry solvents rigorously over a suitable drying agent.
-
Optimize Base Addition: Add NaH portion-wise to a cooled solution of 5-bromoindole and allow for sufficient time for deprotonation (typically 30-60 minutes at 0 °C to room temperature) before adding the electrophile (Boc₂O or TsCl).
-
Temperature Control: Add the protecting group reagent slowly at 0 °C to control the exothermicity of the reaction, then allow it to warm to room temperature to ensure completion.
| Parameter | Recommended Condition | Common Pitfall |
| Base | Sodium Hydride (NaH, 60% in oil), 1.1-1.2 eq. | Using weaker bases (e.g., triethylamine) which may not fully deprotonate the indole. |
| Solvent | Anhydrous THF or DMF | Using wet solvents that quench the base. |
| Temperature | 0 °C to Room Temperature | Adding reagents too quickly at room temperature, leading to side reactions. |
| Reaction Time | 2-12 hours | Insufficient reaction time leading to incomplete conversion. |
Stage 2: C3-Dimethylation
Question 2: My primary issue is achieving efficient C3-dimethylation. I am observing a mix of mono-methylation, N-methylation, and unreacted starting material. How can I improve the selectivity and yield?
Answer: Selective C3-dimethylation of the indole ring is a significant challenge. The key is to use a strong base to deprotonate the C3-position of the N-protected indole, followed by quenching with a methylating agent. Competition between C- and N-alkylation (if protection is incomplete or labile) and controlling the degree of methylation are the main hurdles.
-
Choice of Base: A very strong base is required to deprotonate the C3-position. n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) are typically necessary. The reaction must be conducted at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective methylating agent for this purpose. Use of an excess (at least 2.2 equivalents for dimethylation) is recommended.
-
Reaction Sequence:
-
The first methylation can be achieved by adding 1.1 equivalents of base followed by 1.1 equivalents of methyl iodide.
-
To add the second methyl group, the process must be repeated: a second deprotonation at C3 with another equivalent of strong base, followed by quenching with a second equivalent of methyl iodide. Performing this in a one-pot sequence is possible but requires careful stoichiometric control.
-
Troubleshooting Steps:
-
Ensure Complete N-Protection: Any remaining N-H will be preferentially deprotonated, preventing C3-alkylation. Confirm complete protection via TLC or NMR.
-
Strictly Anhydrous & Inert Conditions: Both strong bases and the resulting lithiated intermediates are extremely sensitive to moisture and oxygen. Use oven-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
Temperature Management: Maintain the temperature at -78 °C during deprotonation and methyl iodide addition to maximize selectivity. Allowing the reaction to warm prematurely can lead to undesired side products.
| Parameter | Recommended Condition (per methylation) | Common Pitfall |
| Base | n-BuLi or LDA (1.1 eq.) | Using a weaker base; insufficient for C3 deprotonation. |
| Solvent | Anhydrous THF or Diethyl Ether | Presence of moisture or protic impurities. |
| Temperature | -78 °C | Allowing the temperature to rise, causing side reactions. |
| Methylating Agent | Methyl Iodide (CH₃I, 1.1 eq.) | Insufficient CH₃I leading to incomplete methylation. |
| Reaction Time | 1-3 hours at -78 °C, then warm to RT | Quenching the reaction too early. |
Stage 3: Reduction of Indole to Indoline & Deprotection
Question 3: During the reduction of the 5-bromo-N-Boc-3,3-dimethylindole, I am experiencing low conversion rates or debromination. What are the best practices for this step?
Answer: Reduction of the indole double bond to an indoline can be sensitive, especially with a halogen substituent. The choice of reducing agent and conditions is critical to preserve the C-Br bond.
-
Catalytic Hydrogenation Issues: Standard hydrogenation catalysts like Palladium on carbon (Pd/C) are highly effective for indole reduction but can readily cleave the C-Br bond (hydrodebromination). This method should be avoided.
-
Chemical Reduction: A more suitable method is reduction with triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). This combination selectively reduces the pyrrole ring without affecting the C-Br bond. Borane complexes (e.g., BH₃-THF) can also be effective.
-
Simultaneous Deprotection: When using Et₃SiH/TFA, the acidic conditions will often cleave an acid-labile protecting group like Boc simultaneously, offering an efficient one-pot reduction and deprotection.
Troubleshooting Steps:
-
Avoid Harsh Catalytic Hydrogenation: Do not use Pd/C with H₂ gas if you wish to retain the bromine atom.
-
Optimize Silane/Acid Reduction: Use an excess of both triethylsilane (2-5 eq.) and TFA (10-20 eq.). The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) at 0 °C to room temperature. Monitor the reaction closely by TLC to avoid over-reduction or side reactions.
-
Work-up Procedure: After the reaction is complete, it is crucial to carefully quench the excess acid with a base (e.g., saturated NaHCO₃ solution) at a low temperature before extraction.
| Reagent Combination | Yield Range | Key Advantage |
| Et₃SiH / TFA | 70-95% | Excellent for selective reduction without debromination; can deprotect Boc group simultaneously. |
| NaBH₃CN / Acetic Acid | 60-85% | Milder conditions, good for sensitive substrates. |
| BH₃-THF | 65-90% | Effective but requires careful handling of borane reagents. |
Experimental Protocols
Protocol 1: N-Boc Protection of 5-Bromoindole
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Add 5-bromoindole (1.0 eq.) to a flame-dried, two-neck round-bottom flask under an argon atmosphere.
-
Dissolve the indole in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor reaction completion by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-5-bromoindole.
Protocol 2: Reduction and Deprotection of N-Boc-5-bromo-3,3-dimethyl-3H-indolium intermediate
(Note: This protocol assumes successful C3-dimethylation, which results in a 3H-indolium species that is reduced in the same step)
-
Dissolve the crude N-Boc-5-bromo-3,3-dimethyl-3H-indolium salt (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add triethylsilane (Et₃SiH, 3.0 eq.) to the solution.
-
Add trifluoroacetic acid (TFA, 15 eq.) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain this compound.
Visualizations
Technical Support Center: Purification of 5-Bromo-3,3-dimethylindoline by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 5-Bromo-3,3-dimethylindoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Flash column chromatography using silica gel is the most prevalent and effective method for purifying this compound on a laboratory scale. This technique separates the target compound from impurities based on polarity.
Q2: What are the potential impurities I might encounter?
A2: Impurities in this compound typically arise from the synthetic route. Common impurities may include:
-
Unreacted starting materials: Depending on the synthesis, this could be 3,3-dimethylindoline or the brominating agent's byproducts.
-
Over-brominated products: Di- or poly-brominated indoline species can form if the reaction conditions are not carefully controlled.[1]
-
Oxidation products: Indolines can be susceptible to oxidation, leading to related oxindoles or other degradation products.
-
Isomeric impurities: Depending on the synthetic strategy, other bromo-substituted isomers might be present.
Q3: How do I choose the right solvent system (mobile phase) for the chromatography?
A3: The ideal solvent system should provide a good separation between this compound and its impurities. This is best determined by Thin Layer Chromatography (TLC) analysis before performing the column chromatography. A good starting point for many substituted indolines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] For a successful flash chromatography separation, the desired compound should have an Rf value of approximately 0.2-0.4 on the TLC plate.[3]
Q4: Is this compound stable on silica gel?
A4: While many indoline derivatives are stable on silica gel, some can be sensitive to the acidic nature of standard silica, leading to degradation. If you observe streaking on the TLC plate or recover a lower-than-expected yield of your product, it may indicate instability. In such cases, you can deactivate the silica gel by flushing the packed column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine, before loading your sample.[4]
Experimental Protocols
Protocol 1: Developing the Separation Method using Thin Layer Chromatography (TLC)
-
Prepare TLC Plates: Use standard silica gel 60 F254 pre-coated plates.
-
Spot the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Apply a small spot of this solution to the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15) in subsequent trials.
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it, and let it dry. Visualize the spots under UV light (254 nm).
-
Determine Optimal Solvent System: The ideal solvent system will show good separation between the spot corresponding to your product and any impurity spots, with the product spot having an Rf value between 0.2 and 0.4.[3]
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined by your TLC analysis.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.[3]
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
If separation is difficult, a gradient elution can be employed. Start with a less polar solvent mixture and gradually increase the percentage of the more polar solvent.[4]
-
-
Fraction Collection:
-
Collect fractions in test tubes.
-
Monitor the composition of the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Data Presentation
Table 1: Suggested Starting Conditions for TLC Analysis
| Trial | Hexane (%) | Ethyl Acetate (%) | Observations |
| 1 | 95 | 5 | Assess movement of spots from the baseline. |
| 2 | 90 | 10 | Aim for an Rf of 0.2-0.4 for the product. |
| 3 | 80 | 20 | Adjust polarity based on previous trial. |
Table 2: Typical Flash Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh)[2] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Sample Loading | Dissolved in minimal solvent or dry loaded |
| Silica to Sample Ratio | 20:1 to 100:1 by weight |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities. | Incorrect eluent polarity. | Re-optimize the solvent system using TLC. A shallower gradient during elution may be necessary. |
| Column was poorly packed. | Ensure the silica gel is packed uniformly as a slurry without any air bubbles. | |
| Product is not eluting from the column. | Insufficient eluent polarity. | Gradually increase the polarity of the mobile phase. |
| Irreversible adsorption. | The compound may be too polar or reacting with the silica. Consider deactivating the silica with triethylamine or using a different stationary phase like alumina. | |
| Streaking of spots on TLC or low product recovery. | Compound degradation on silica gel. | Deactivate the silica gel with 1-3% triethylamine in the eluent.[4] |
| Crude sample is not soluble in the eluent. | High concentration or poor solvent choice for loading. | Use a stronger, volatile solvent like dichloromethane for initial dissolution, or use the dry loading technique.[3] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common chromatography problems.
References
Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-3,3-dimethylindoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 5-Bromo-3,3-dimethylindoline.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: Insufficient solubility is a common challenge. The first step is to ensure you are using an appropriate solvent. Based on the chemical structure of this compound, which is a substituted indoline, it is expected to have low aqueous solubility and better solubility in organic solvents. If you are experiencing issues, consider the following:
-
Solvent Selection: Have you tried a range of organic solvents? Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good starting points for compounds with low aqueous solubility.
-
Physical Assistance: Have you employed mechanical methods to aid dissolution? This can include vortexing, sonication, or gentle heating.
-
Purity of the Compound: Impurities in your sample can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
Q2: I've dissolved the compound in an organic solvent for my stock solution, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," is common when a compound is transferred from a high-concentration organic stock to an aqueous medium where its solubility is significantly lower.[1] To mitigate this:
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Lower the Stock Concentration: Preparing a more dilute stock solution in your organic solvent can sometimes prevent precipitation upon dilution into the aqueous buffer.
-
Use a Co-solvent System: Introducing a water-miscible co-solvent into your final assay buffer can increase the solubility of your compound.[2]
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[3] Experimenting with different pH values for your aqueous buffer may improve solubility.
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as high as permissible without affecting the biological system.
Q3: Can I heat the solution to dissolve my this compound?
A3: Gentle heating can be an effective method to increase the dissolution rate and solubility of a compound. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. It is advisable to use the lowest effective temperature for the shortest possible duration. If the compound dissolves upon heating but precipitates as it cools to room temperature, this indicates that the solution is supersaturated at the lower temperature.[2]
Q4: Are there any other techniques to enhance the solubility of this compound?
A4: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Co-solvents: As mentioned, using a mixture of solvents can significantly improve solubility.[2]
-
pH Modification: Adjusting the pH of the solution can increase the solubility of ionizable compounds.[3]
-
Particle Size Reduction: Decreasing the particle size of the solid compound (micronization) can increase the surface area available for dissolution, leading to a faster dissolution rate.[2]
Troubleshooting Guides
Issue: this compound Fails to Dissolve
This guide provides a systematic approach to troubleshooting dissolution problems.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolution issues.
Data Presentation: Qualitative Solubility of Structurally Similar Compounds
| Solvent | Expected Qualitative Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | High | A common choice for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | High | Another polar aprotic solvent suitable for initial dissolution. |
| Dichloromethane (DCM) | Moderate to High | A common solvent for organic synthesis and purification. |
| Chloroform | Moderate to High | Similar to DCM in its solvent properties. |
| Tetrahydrofuran (THF) | Moderate | May be a suitable solvent, but be aware of potential peroxide formation. |
| Acetone | Low to Moderate | May require heating or sonication to achieve desired concentration. |
| Ethanol | Low | Generally, a poorer solvent for this class of compounds compared to DMSO or DMF. |
| Water | Very Low / Insoluble | Expected to have negligible solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Qualitative Determination of Solubility
Objective: To determine the approximate solubility of this compound in a selection of organic solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., DMSO, DMF, DCM, Ethanol)
-
2 mL glass vials
-
Microbalance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh approximately 1 mg of this compound into a tared 2 mL glass vial.
-
Add 100 µL of the selected solvent to the vial.
-
Vortex the vial for 1 minute.
-
Sonicate the vial in an ultrasonic bath for 5 minutes at room temperature.
-
Visually inspect the solution. If the compound has completely dissolved, the solubility is >10 mg/mL.
-
If the compound is not fully dissolved, add another 100 µL of the solvent and repeat steps 3-5.
-
Continue adding the solvent in 100 µL increments up to a total volume of 1 mL.
-
If the compound dissolves at an intermediate volume, calculate the approximate solubility (mg/mL).
-
If the compound does not dissolve after the addition of 1 mL of solvent, the solubility is considered to be <1 mg/mL in that solvent.
-
Repeat this procedure for each solvent to be tested.
Protocol 2: Solubility Enhancement Using a Co-solvent System
Objective: To identify a co-solvent system that improves and maintains the solubility of this compound in an aqueous medium.
Materials:
-
Stock solution of this compound in a primary organic solvent (e.g., 10 mg/mL in DMSO).
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Water-miscible co-solvent (e.g., Polyethylene glycol 400 (PEG 400), Propylene glycol).
-
Microcentrifuge tubes or vials.
-
Vortex mixer.
Procedure:
-
Prepare a series of aqueous buffer solutions containing varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 20% v/v).
-
In separate microcentrifuge tubes, add a small volume of the this compound stock solution to each of the co-solvent buffer solutions to achieve the desired final concentration of the compound.
-
Vortex each tube for 1 minute.
-
Allow the tubes to stand at room temperature for at least 1 hour.
-
Visually inspect each tube for any signs of precipitation.
-
The optimal co-solvent concentration is the lowest concentration that maintains the compound in solution.
Co-solvent Concept Diagram
Caption: The role of a co-solvent in enhancing solubility.
References
Technical Support Center: Optimization of Catalyst Loading for 5-Bromo-3,3-dimethylindoline Cross-Coupling Reactions
Welcome to the technical support center for the optimization of catalyst loading in cross-coupling reactions involving 5-Bromo-3,3-dimethylindoline. This guide is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting catalyst loading for palladium-catalyzed cross-coupling reactions with this compound?
For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point. For well-optimized systems, this can often be reduced to 0.5-1 mol%. In cases of particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a satisfactory reaction rate and yield.
Q2: How does the choice of ligand affect the optimal catalyst loading?
Ligand selection is critical. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, can significantly enhance catalyst activity. This allows for lower catalyst loadings (0.5-2 mol%) and often leads to higher yields and faster reaction times, particularly in Suzuki-Miyaura and Buchwald-Hartwig aminations. The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1, with 2:1 being common for monodentate ligands.
Q3: What are the most common side reactions observed, and how can they be minimized by optimizing catalyst loading?
Common side reactions include homocoupling of the coupling partner (e.g., boronic acid in Suzuki-Miyaura reactions) and dehalogenation of the this compound.
-
Homocoupling: This can be prevalent at higher catalyst loadings. Reducing the catalyst concentration can often mitigate this side reaction. Ensuring a thoroughly degassed reaction setup is also crucial, as oxygen can promote homocoupling.
-
Dehalogenation: This side reaction, where the bromine atom is replaced by hydrogen, can sometimes be suppressed by using a different ligand or base, or by lowering the reaction temperature. While catalyst loading has a less direct impact, excessively high loadings might contribute to undesired side pathways.
Q4: Can I use the same catalyst loading for different types of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)?
While the 1-5 mol% range is a good general starting point, the optimal loading can vary between different reaction types. For instance, Heck and Sonogashira couplings might be more sensitive to specific catalyst and ligand combinations. It is always advisable to perform an initial screen of catalyst loading for each new type of cross-coupling reaction.
Troubleshooting Guides
Issue 1: Low or No Product Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the use of a high-purity palladium precatalyst and ligand, stored under an inert atmosphere. - Consider using a pre-activated Pd(0) source or a more robust pre-catalyst.[1] - Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). |
| Inappropriate Ligand | - The chosen ligand may not be optimal for this specific substrate. - Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos for Suzuki and Buchwald-Hartwig reactions) or other suitable ligands like P(t-Bu)₃ or dppf for Heck and Sonogashira couplings.[1] |
| Suboptimal Base or Solvent | - The strength and solubility of the base are critical. For Suzuki reactions, screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often used. - Common solvents include dioxane, THF, and toluene, often with water as a co-solvent for Suzuki reactions. Ensure all solvents are anhydrous and degassed.[2] |
| Low Reaction Temperature | - Gradually increase the reaction temperature in 10-20 °C increments. Many cross-coupling reactions require heating (80-120 °C).[1] |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause & Solution |
| Debromination (Indoline formation) | Cause: The indoline N-H proton can be deprotonated by the base, increasing the electron density of the ring and making the C-Br bond more susceptible to reduction.[3] Solution: Protect the indoline nitrogen with a suitable protecting group (e.g., Boc). Use high-purity, anhydrous solvents to avoid hydride sources.[3] |
| Homocoupling of Boronic Acid (in Suzuki Coupling) | Cause: Often promoted by the presence of oxygen or high catalyst loadings.[3] Solution: Thoroughly degas all solvents and the reaction mixture. Consider a slight reduction in catalyst loading.[3] |
| Protodeboronation (in Suzuki Coupling) | Cause: Replacement of the boronic acid group with a hydrogen, often from water. Solution: Use high-quality, fresh boronic acid. Using a boronic ester (e.g., pinacol ester) or minimizing water content can suppress this.[3] |
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pre-catalysts like Pd(dppf)Cl₂ are often robust. |
| Catalyst Loading | 1 - 5 mol% | Start with 2-3 mol% for initial screening. |
| Ligand | SPhos, XPhos, RuPhos, PPh₃ | Bulky, electron-rich ligands are often superior.[1] |
| Ligand to Pd Ratio | 1:1 to 4:1 | Typically 2:1 for monodentate ligands. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases like K₃PO₄ may be necessary.[1] |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | A co-solvent of water is often required. |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive partners. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Pre-catalysts often provide more consistent results.[4] |
| Catalyst Loading | 1 - 5 mol% | For challenging couplings, higher loadings may be needed initially. |
| Ligand | Xantphos, RuPhos, XPhos, BINAP | Bulky biarylphosphine ligands are highly effective.[4] |
| Ligand to Pd Ratio | 1:1 to 2:1 | |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong bases are common, but weaker bases can be used for sensitive substrates.[2] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are preferred. |
| Temperature | 80 - 110 °C | Reactions are typically heated. |
Table 3: Recommended Starting Conditions for Heck Coupling of this compound with an Alkene
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | Pd(OAc)₂, Na₂PdCl₄ | Pd(OAc)₂ is a common and cost-effective choice.[5] |
| Catalyst Loading | 1 - 5 mol% | Lower loadings may be possible with highly active systems. |
| Ligand | PPh₃, P(o-tol)₃, SPhos | The choice of ligand is substrate-dependent.[5] |
| Ligand to Pd Ratio | 2:1 to 4:1 | |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required. |
| Solvent | DMF, MeCN, Dioxane | Polar aprotic solvents are commonly used. |
| Temperature | 100 - 150 °C | High temperatures are often necessary.[6] |
Table 4: Recommended Starting Conditions for Sonogashira Coupling of this compound with a Terminal Alkyne
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is a standard choice.[7] |
| Catalyst Loading | 1 - 5 mol% | Typically in the lower end of this range. |
| Copper(I) Co-catalyst | CuI (1 - 10 mol%) | Essential for the traditional Sonogashira reaction. |
| Ligand | PPh₃ | Often part of the palladium complex. |
| Base | Et₃N, DIPA | An amine base is used as the solvent or co-solvent. |
| Solvent | DMF, THF, Toluene | Anhydrous, degassed solvents are crucial. |
| Temperature | Room Temp. - 80 °C | Can often be performed at milder temperatures.[7] |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the anhydrous, degassed solvent mixture (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with an inert gas (e.g., Argon or Nitrogen).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
preventing decomposition of 5-Bromo-3,3-dimethylindoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 5-Bromo-3,3-dimethylindoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during storage and experimentation.
Troubleshooting Common Issues
This section addresses specific problems that may arise during the handling and use of this compound, offering potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Color Change (e.g., to pink, red, or brown) | Oxidation of the indoline ring.[1] | Store the compound under an inert atmosphere (nitrogen or argon).[1] Protect from light by using amber or opaque vials.[1] For solutions, consider adding an antioxidant like BHT (Butylated hydroxytoluene).[1] |
| Formation of Impurities Over Time (Observed by NMR/LC-MS) | 1. Gradual oxidation or dehydrogenation. 2. Presence of residual acid or base from synthesis. 3. Reaction with atmospheric moisture or oxygen. | 1. Implement stringent storage conditions (see FAQs below). 2. Ensure the final product is purified effectively to remove any catalytic residues. Recrystallization or column chromatography are recommended purification methods. 3. Handle the compound in a dry, inert environment (e.g., a glovebox). |
| Inconsistent Reaction Yields | Degradation of the starting material. | Before use, check the purity of this compound using a suitable analytical method (e.g., NMR, LC-MS). If degradation is suspected, repurify the compound. |
| Precipitate Formation in Solution | 1. Poor solubility in the chosen solvent. 2. Formation of insoluble degradation products (e.g., polymers).[1] | 1. Verify the solubility of the compound in the selected solvent. 2. If the precipitate is due to degradation, filter the solution and consider preparing fresh solutions for each use. Store solutions at low temperatures and under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To minimize decomposition, this compound should be stored at cool temperatures, with 2-8°C being suitable for short-term storage and -20°C recommended for long-term storage.[1] The compound should be protected from light by using amber or opaque vials and stored under an inert atmosphere such as nitrogen or argon to prevent oxidation.[1]
Q2: My solid this compound has developed a slight color. Can I still use it?
A2: A color change is a visual indicator of oxidation.[1] While a minor change may not significantly affect the bulk purity for some applications, it is a sign of degradation.[1] It is advisable to assess the purity of the compound by an analytical method like NMR or LC-MS before using it in sensitive experiments. For critical applications, repurification is recommended.
Q3: How can I prevent the decomposition of this compound in solution?
A3: When in solution, this compound is more susceptible to degradation. To enhance stability, use deoxygenated solvents and maintain an inert atmosphere over the solution. For extended storage, adding an antioxidant like Butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can be effective.[1] Solutions should be stored at low temperatures (2-8°C or -20°C) and protected from light.
Q4: What are the likely decomposition products of this compound?
A4: The primary decomposition pathways for indolines are oxidation and dehydrogenation. Oxidation can lead to the corresponding oxindole. Dehydrogenation would result in the formation of 5-Bromo-3,3-dimethyl-3H-indole. Polymerization can also occur, especially under harsh conditions or prolonged storage.[1]
Experimental Protocols
Protocol for Storage Under Inert Atmosphere
This protocol describes the procedure for preparing a solid sample of this compound for storage under an inert atmosphere.
Materials:
-
This compound
-
Appropriately sized amber or opaque vial with a septum-lined cap
-
Source of inert gas (Nitrogen or Argon) with a regulator and delivery needle
-
Exhaust needle
Procedure:
-
Place the solid this compound into the vial.
-
Securely cap the vial with the septum-lined cap.
-
Insert the inert gas delivery needle through the septum, ensuring the needle tip is in the headspace above the compound.
-
Insert a second, shorter needle (exhaust needle) through the septum to allow for the displacement of air.
-
Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be gentle to avoid blowing the compound out of the vial.
-
Remove the exhaust needle first, allowing a slight positive pressure of the inert gas to build inside the vial.
-
Remove the inert gas delivery needle.
-
For added security, wrap the cap and septum area with parafilm.
-
Store the vial at the recommended temperature (2-8°C for short-term, -20°C for long-term).[1]
Protocol for Preparing a Stabilized Solution with BHT
This protocol outlines the preparation of a solution of this compound containing BHT as an antioxidant.
Materials:
-
This compound
-
Deoxygenated solvent of choice
-
Butylated hydroxytoluene (BHT)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a 1% BHT stock solution: Dissolve 100 mg of BHT in 10 mL of the deoxygenated solvent.
-
Determine the final concentration of your indole solution: For this example, we will prepare a 10 mL solution.
-
Calculate the required amount of BHT stock solution: For a final BHT concentration of 0.01%, you will need to add 10 µL of the 1% BHT stock solution to your 10 mL final indole solution.
-
Prepare the indole solution: Weigh the required amount of this compound and dissolve it in a portion of the deoxygenated solvent in a 10 mL volumetric flask.
-
Add the BHT stock solution: Add 10 µL of the 1% BHT stock solution to the volumetric flask.
-
Bring to final volume: Add the deoxygenated solvent to the 10 mL mark.
-
Mix thoroughly: Cap the flask and invert several times to ensure the BHT is evenly distributed.
-
Store appropriately: Transfer the solution to an amber vial, flush the headspace with an inert gas, and store at low temperature.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for observed instability.
References
Technical Support Center: Suzuki Reactions with 5-Bromo-3,3-dimethylindoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-3,3-dimethylindoline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most common causes?
A: Low or no yield in the Suzuki reaction with this substrate often stems from a few key factors related to its structure: the electron-rich nature of the indoline ring and steric hindrance from the gem-dimethyl group.
-
Inactive Catalyst System: The electron-rich nature of the 3,3-dimethylindoline ring can make the initial oxidative addition step of the C-Br bond to the Pd(0) catalyst sluggish.[1][2] A standard catalyst system like Pd(PPh₃)₄ may not be effective.
-
Steric Hindrance: The 3,3-dimethyl groups create significant steric bulk, which can impede the approach of the palladium catalyst and the boronic acid coupling partner.[3][4][5]
-
Inappropriate Base or Solvent: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species.[6][7][8] The solvent system must also be suitable for dissolving all components and facilitating the reaction.
-
Oxygen Contamination: Pd(0) catalysts are highly sensitive to oxygen. Insufficient degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition into palladium black, halting the reaction.[1][9]
-
Poor Quality Reagents: Degradation of the boronic acid or impurities in the this compound can inhibit the catalyst or lead to side reactions.[9]
Q2: I'm observing a significant amount of a byproduct that appears to be the debrominated starting material (3,3-dimethylindoline). How can I prevent this?
A: The formation of the debrominated product, also known as hydrodehalogenation, is a common side reaction, particularly with electron-rich aryl halides.[1]
-
Hydride Sources: This side reaction can be caused by sources of hydride in the reaction mixture, which can arise from certain solvents (like alcohols) or impurities in the reagents. The mechanism often involves the palladium complex abstracting a hydride and then reductively eliminating the arene.[1]
-
Solution: Use high-purity, anhydrous solvents. Avoid using alcohol solvents unless specifically required by a validated protocol.
-
-
N-H Acidity of Indole Precursors: In related indole compounds, the acidic N-H proton can be deprotonated by the base, increasing the electron density of the ring and making the C-Br bond more susceptible to reductive cleavage.[10] While 3,3-dimethylindoline does not have an N-H, related impurities or side reactions involving the nitrogen could contribute.
-
Solution: While N-protection is a common strategy for indoles, it is not directly applicable here.[10] Focus on ensuring the purity of your starting material and rigorously excluding hydride sources.
-
Q3: My TLC plate shows multiple side products. What are they likely to be and how can I minimize them?
A: Besides debromination, several other side reactions can reduce the yield of your desired product.
-
Homocoupling: This side reaction results in a biaryl product formed from the coupling of two boronic acid molecules.[1] It is often promoted by the presence of oxygen or high catalyst loadings.[1][10]
-
Solution: Ensure your reaction mixture and solvents are thoroughly degassed. Consider a slight reduction in the catalyst loading.[10]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1] This is a common decomposition pathway for boronic acids.
-
Solution: Use high-quality, fresh boronic acid. Using a boronic ester (e.g., a pinacol ester) can also suppress this side reaction as they are more stable and may hydrolyze slowly in situ to provide the boronic acid.[1][11] Minimizing the amount of water can also be beneficial, though some water is often necessary for the reaction to proceed.
-
Q4: How do I choose the optimal catalyst, base, and solvent for coupling with this compound?
A: Given the sterically hindered and electron-rich nature of this substrate, a systematic approach to selecting reaction components is crucial.
-
Catalyst: For sterically hindered and electron-rich aryl bromides, catalysts with bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[7][12] Consider moving beyond simple Pd(PPh₃)₄.
-
Recommended Starting Points:
-
Precatalysts: Pd(dppf)Cl₂, SPhos Pd G2, or XPhos Pd G2 are robust precatalysts.[7][13][14]
-
Ligands: Buchwald's biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are excellent choices for challenging couplings.[7][13] N-heterocyclic carbene (NHC) ligands have also shown high efficacy for sterically hindered substrates.[4]
-
-
-
Base: A moderately strong base is needed to form the boronate species without degrading the starting materials or catalyst.
-
Solvent: A polar aprotic solvent, often in combination with water, is typically used.
Data Presentation: Optimizing Reaction Conditions
Optimizing a challenging Suzuki-Miyaura reaction often involves screening various parameters. The table below summarizes typical starting points and ranges for key variables based on literature for similar sterically hindered and electron-rich substrates.
| Parameter | Recommended Starting Point | Range for Optimization | Rationale & Key Considerations |
| Catalyst Loading | 2 mol% | 1 - 5 mol% | Higher loadings may be needed for difficult couplings, but can also lead to more side products like homocoupling. |
| Ligand | XPhos or SPhos | Buchwald ligands, NHC ligands | Bulky, electron-rich ligands are essential for overcoming steric hindrance and activating the electron-rich aryl bromide.[4][7][13] |
| Base | K₃PO₄ (2 equiv.) | K₂CO₃, Cs₂CO₃, t-BuOK (2-3 equiv.) | The choice of base can significantly impact the reaction rate and yield.[7][15][16] |
| Boronic Acid | 1.2 equiv. | 1.1 - 1.5 equiv. | A slight excess is typically used to drive the reaction to completion. Consider using a pinacol ester for stability.[7] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O | The solvent system must solubilize all components. The water ratio can be critical.[10][17] |
| Temperature | 90 °C | 80 - 110 °C | Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition or side reactions.[19] |
| Concentration | 0.1 M | 0.05 - 0.2 M | Reaction concentration can influence reaction rates and solubility. |
Experimental Protocols
This section provides a detailed, generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This should be adapted based on the specific boronic acid and the optimization results.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium precatalyst (e.g., SPhos Pd G2, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).[10]
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the intended reaction time (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired coupled product.
-
Characterization: Characterize the purified product using standard analytical techniques (NMR, MS, etc.).
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Failed Reactions
When encountering poor results, this flowchart can help diagnose the potential issue and guide optimization.
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 5-Bromo-3,3-dimethylindoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 5-Bromo-3,3-dimethylindoline synthesis.
Troubleshooting Guides
Issue 1: Poor Yield and/or Incomplete Conversion at Larger Scale
Q: We achieved a high yield in our lab-scale synthesis (1-10 g), but the yield has dropped significantly upon scaling up to a pilot batch (1-5 kg). What are the likely causes and how can we troubleshoot this?
A: A drop in yield upon scale-up is a common issue often related to mass and heat transfer limitations. Here’s a step-by-step troubleshooting approach:
-
Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized areas of high or low reactant concentration, which can slow down the reaction or promote the formation of byproducts.[1][2][3]
-
Solution:
-
Review the reactor geometry and agitator design. Ensure the agitation is sufficient to maintain a homogeneous mixture.
-
Consider the mode of reagent addition. A slow, subsurface addition of the brominating agent can improve its dispersion.
-
For multiphase reactions, ensure adequate mixing to maximize the interfacial area.
-
-
-
Heat Transfer and Temperature Control: Bromination reactions are often exothermic. Poor heat dissipation in a larger reactor can lead to "hot spots" where the temperature is significantly higher than the bulk, causing decomposition of reactants or products.
-
Solution:
-
Utilize a reaction calorimeter to understand the thermal profile of your reaction and to properly design the cooling system.[4]
-
Implement a controlled, slow addition of the brominating agent to manage the rate of heat generation.
-
Ensure the reactor's cooling jacket has sufficient surface area and that the cooling fluid is at an appropriate temperature.
-
-
-
Reaction Kinetics: Some reactions are more sensitive to concentration changes than others. The change in the surface-area-to-volume ratio at a larger scale can affect reactions where dissolution rates are a limiting factor.
-
Solution:
-
Re-evaluate the optimal reaction concentration for the larger scale. It may be necessary to adjust solvent volumes.
-
Ensure all starting materials are fully dissolved before proceeding with the reaction.
-
-
Issue 2: Increased Impurity Profile and Byproduct Formation
Q: Our scaled-up synthesis of this compound shows a significant increase in byproducts, particularly what appears to be a di-brominated species and other unidentified impurities. How can we mitigate this?
A: Increased byproduct formation is often linked to poor control over reaction conditions at a larger scale.
-
Over-bromination: The formation of di-brominated species suggests that some parts of the reaction mixture are exposed to an excess of the brominating agent.
-
Solution:
-
Improve the dispersion of the brominating agent through slower, controlled addition into a well-agitated reaction mass.
-
Consider alternative, less reactive brominating agents that may offer better selectivity at a larger scale.[5]
-
-
-
Side Reactions from Poor Temperature Control: As mentioned previously, localized overheating can lead to decomposition and the formation of tars or other degradation products.
-
Solution:
-
Enhance the reactor's cooling efficiency and control the rate of exothermic release through controlled reagent addition.[4]
-
-
-
Fischer Indole Synthesis Related Byproducts: If employing a Fischer-type synthesis, certain substitution patterns can lead to undesired N-N bond cleavage, resulting in byproducts.[6]
Issue 3: Challenges in Product Isolation and Purification
Q: At the lab scale, we purified this compound using column chromatography. This is not feasible for our multi-kilogram batches. Our attempts at crystallization have resulted in an oily product. What are our options?
A: Purification is a major hurdle in scaling up. Column chromatography is generally avoided in industrial-scale production.[9]
-
Crystallization Difficulties: The presence of impurities can inhibit crystallization, leading to the product "oiling out."
-
Solution:
-
Attempt to "crash out" the product by adding an anti-solvent.
-
Use a small amount of a previously isolated pure crystal as a "seed" to induce crystallization.
-
Perform a solvent screen to identify a solvent system that provides good solubility at a higher temperature and poor solubility at a lower temperature.
-
-
-
Alternative Purification Methods:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification at a large scale.
-
Liquid-Liquid Extraction: A series of extractions with immiscible solvents can be used to remove impurities with different polarities.
-
Telescoping: If the subsequent synthetic step can tolerate the impurities, consider carrying the crude product directly into the next reaction. This is a common industrial practice to avoid difficult purifications.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the bromination step?
A1: Bromine is a hazardous and corrosive substance.[10] Key safety considerations for scale-up include:
-
Reagent Handling: Using a less hazardous brominating agent like N-Bromosuccinimide (NBS) might be preferable to elemental bromine, although NBS also has handling challenges at scale.[11]
-
Exothermic Reaction Control: A robust cooling system and controlled addition of the brominating agent are critical to prevent a thermal runaway.
-
Material Compatibility: Ensure the reactor and associated equipment are made of materials resistant to bromine and the reaction conditions (e.g., glass-lined steel).[12]
-
Emergency Preparedness: Have a clear plan for quenching the reaction and handling any potential spills or releases. This includes having appropriate neutralizing agents readily available.[12]
Q2: How does the choice of solvent impact the scale-up process?
A2: Solvent selection is critical for safety, environmental impact, and process efficiency at a larger scale.
-
Safety: Avoid solvents that can react hazardously with the reagents (e.g., DMF with some brominating agents).[11]
-
Environmental Impact: Consider "green" solvents to minimize environmental pollution.[5]
-
Process Efficiency: The solvent should provide good solubility for the reactants but also facilitate product isolation (e.g., through crystallization).
-
Work-up: The solvent should be easily separable from the product and any aqueous phases used during work-up.
Q3: Are continuous flow reactors a viable option for this synthesis at a larger scale?
A3: Continuous flow chemistry can offer significant advantages for scaling up, particularly for hazardous or highly exothermic reactions.[13]
-
Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time.
-
Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for excellent control over temperature and mixing.[14]
-
Scalability: Scaling up can often be achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel).
Data Summary
The following table summarizes key parameters that often require re-optimization during scale-up.
| Parameter | Lab-Scale Consideration | Scale-Up Challenge | Potential Solution |
| Reagent Stoichiometry | A slight excess of the brominating agent may be used to drive the reaction to completion. | Localized excess can lead to over-bromination and byproducts. | Improve mixing; use near-stoichiometric amounts with careful monitoring. |
| Reaction Temperature | Easily controlled with a standard heating/cooling bath. | Heat removal is less efficient; potential for hot spots.[15] | Use a reactor with a high surface area for cooling; controlled addition of exothermic reagents.[4] |
| Addition Rate | Often added in one portion or quickly. | Rapid addition can lead to an uncontrollable exotherm. | Slow, controlled addition using a dosing pump. |
| Mixing Speed (RPM) | Sufficient to create a vortex. | Requires careful engineering to ensure homogeneity without causing splashing or introducing excessive shear. | Match agitator design and speed to the reactor volume and viscosity of the reaction mixture. |
| Work-up Procedure | Simple separation in a funnel. | Emulsion formation can be an issue in large-scale liquid-liquid extractions. | Use appropriate anti-emulsion agents; allow for longer separation times. |
| Purification Method | Column chromatography is common. | Not economically or practically viable for large quantities.[9] | Develop a robust crystallization, distillation, or extraction method.[9][16] |
Experimental Protocols (Adapted for Scale-Up)
This is a generalized protocol and must be adapted and optimized for specific equipment and safety procedures.
Step 1: N-Acetylation of 3,3-dimethylindoline (Illustrative)
-
Reactor Setup: Charge a 100 L glass-lined reactor with 3,3-dimethylindoline (5 kg) and a suitable solvent (e.g., toluene, 50 L). Begin agitation.
-
Controlled Addition: Slowly add acetic anhydride (1.1 equivalents) to the reactor over 1-2 hours, monitoring the internal temperature. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the mixture at ambient temperature for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: Upon completion, slowly quench the reaction with water, maintaining the temperature below 30°C. Separate the aqueous and organic layers. Wash the organic layer with a brine solution.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to yield the crude N-acetyl-3,3-dimethylindoline.
Step 2: Bromination of N-acetyl-3,3-dimethylindoline
-
Reactor Setup: Charge the 100 L reactor with the crude N-acetyl-3,3-dimethylindoline and a suitable solvent (e.g., acetic acid, 60 L). Cool the mixture to 0-5°C.
-
Controlled Bromination: Prepare a solution of the brominating agent (e.g., N-Bromosuccinimide, 1.05 equivalents) in the reaction solvent. Add this solution to the reactor via a dosing pump over 3-4 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 5-10°C for an additional 2-3 hours after the addition is complete. Monitor for the disappearance of the starting material.
-
Quenching and Isolation: Slowly add the reaction mixture to a separate vessel containing cold water to precipitate the product. Quench any remaining brominating agent with a solution of sodium thiosulfate.
-
Filtration and Drying: Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum at a temperature below 50°C to yield crude 5-Bromo-N-acetyl-3,3-dimethylindoline.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common scale-up issues.
References
- 1. researchgate.net [researchgate.net]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Mixing and mass transfer in a pilot scale U-loop bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. icl-group-sustainability.com [icl-group-sustainability.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
Technical Support Center: Purity Assessment of 5-Bromo-3,3-dimethylindoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 5-Bromo-3,3-dimethylindoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Comparative Purity Analysis
The purity of this compound can differ based on the synthetic route and subsequent purification methods. A thorough analytical assessment is crucial for ensuring the quality and consistency of your research and development. The following table summarizes representative purity data for this compound from three hypothetical batches, illustrating typical results from common analytical techniques.
| Parameter | Batch A (High Purity) | Batch B (Standard Grade) | Batch C (Crude) |
| Purity by HPLC (% Area) | > 99.5% | > 98.0% | > 95.0% |
| Purity by qNMR (%) | > 99.0% | Not Determined | Not Determined |
| Major Impurity (by GC-MS) | Indoline (< 0.1%) | 3,3-dimethylindoline (< 0.5%) | Dibromo-3,3-dimethylindoline (< 1.0%) |
| Residual Solvents (ppm) | < 500 | < 2000 | < 5000 |
| Appearance | White to off-white crystalline powder | Light yellow powder | Yellow to brown solid |
Experimental Protocols
Accurate and reproducible purity assessment is dependent on well-defined experimental protocols. The following are standard methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.
-
Instrumentation : An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), a pump, an autosampler, and a column oven.[1][2]
-
Chromatographic Conditions :
-
Sample Preparation :
-
Prepare a standard solution by accurately weighing approximately 10 mg of a this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]
-
Prepare the sample solution in the same manner.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[2]
-
-
Purity Calculation : The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, as well as residual solvents.[4]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions :
-
Column : A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.[5]
-
Oven Temperature Program :
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.[5]
-
-
Injector Temperature : 270°C
-
Injection Mode : Splitless (1 µL)[5]
-
-
Mass Spectrometer Conditions :
-
Sample Preparation : Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.[3]
Quantitative NMR (qNMR) Spectroscopy for Absolute Purity
¹H NMR can be utilized for quantitative analysis to determine the absolute purity of this compound without the need for a specific reference standard of the analyte.[1]
-
Instrumentation : 400 MHz (or higher) NMR Spectrometer.[3]
-
Sample Preparation :
-
Accurately weigh about 15-20 mg of the this compound sample into a clean, dry vial.[3]
-
Accurately weigh about 5-10 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same vial. The standard's resonance should not overlap with the analyte signals.[3][6]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters :
Visualized Experimental Workflows
The following diagrams illustrate the experimental workflow for purity assessment and the relationship between the different analytical techniques.
Caption: Experimental workflow for purity assessment.
Caption: Relationship between analytical techniques.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during the analysis of this compound.
HPLC Troubleshooting
Q1: I am seeing significant peak tailing for the main compound. What could be the cause?
A1: Peak tailing for amine-containing compounds like indoline derivatives can be common. Here are the likely causes and solutions:
-
Secondary Silanol Interactions: The basic nitrogen atom in your compound can interact with acidic silanol groups on the silica-based C18 column.
-
Solution:
-
Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize exposed silanols.
-
Adjust Mobile Phase pH: Adding a small amount of an acidic modifier (like 0.1% formic or trifluoroacetic acid) to the mobile phase will protonate the basic analyte and the silanols, reducing the unwanted interaction.[7]
-
Use a Mobile Phase with a Lower Refractive Index. [7]
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak shape distortion.
-
Solution: Dilute your sample and reinject.[7]
-
-
Column Contamination/Degradation: The column may be contaminated or have lost its stationary phase.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.[7]
-
Q2: My retention times are shifting between injections. What should I check?
A2: Retention time shifts can compromise the reliability of your results. Consider the following:
-
Inconsistent Mobile Phase Composition: Improperly mixed or degrading mobile phase can cause drift.
-
Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump is mixing correctly by testing each solvent line.[8]
-
-
Column Temperature Fluctuations: The laboratory temperature may be unstable.
-
Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection.
-
Solution: Ensure an adequate equilibration time (at least 10 column volumes) is included in your method.[7]
-
-
Pump Malfunction: Leaks or worn pump seals can lead to inconsistent flow rates.
-
Solution: Check the pump for leaks, salt buildup, and unusual noises. Change pump seals if necessary.[7]
-
GC-MS Troubleshooting
Q1: I am observing poor sensitivity or no peak for this compound.
A1: This could be due to several factors related to the compound's properties:
-
Thermal Degradation: Although this compound is relatively stable, high temperatures in the injector or column can cause degradation, especially for halogenated compounds.[9]
-
Solution:
-
Lower Injector Temperature: Gradually decrease the injector temperature to the lowest point that still allows for efficient volatilization.
-
Use a Milder Oven Program: Decrease the ramp rate or the final hold temperature.
-
-
-
Adsorption: Active sites in the GC inlet liner or the front of the column can irreversibly adsorb the analyte.
-
Solution:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner.
-
Perform Inlet Maintenance: Clean or replace the liner and septum regularly.
-
-
Q2: I am seeing extraneous "ghost peaks" in my chromatogram.
A2: Ghost peaks are typically the result of carryover from a previous injection or contamination.[10]
-
Carryover: A highly concentrated previous sample may not have been fully eluted.
-
Solution: Run a solvent blank after a concentrated sample. If a peak appears, bake out the column at a higher temperature and flush the injector with a strong solvent.[10]
-
-
Contamination: Contamination can come from the carrier gas, septum bleed, or the sample itself.
-
Solution:
-
Check Carrier Gas Purity: Ensure high-purity carrier gas and that gas traps are functioning.
-
Use High-Quality Septa: Low-bleed septa are recommended.
-
Filter Samples: Always filter your samples to remove particulate matter.
-
-
General FAQs
Q1: Which method is best for determining the absolute purity of my sample?
A1: For absolute purity, quantitative NMR (qNMR) is the preferred method. Unlike chromatographic techniques that provide a relative purity based on peak area percentages, qNMR can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity, providing a direct mole-to-mole measurement.[1][3]
Q2: Why is a multi-technique approach recommended for purity assessment?
A2: A multi-technique approach is recommended because each method provides different and complementary information about the sample.[4][5]
-
HPLC is excellent for non-volatile impurities.
-
GC-MS is ideal for volatile impurities and residual solvents.
-
qNMR provides an absolute purity value and confirms the chemical structure. Using these methods in conjunction provides a comprehensive and robust assessment of the sample's purity.
Q3: Can titration be used to assess the purity of this compound?
A3: While titration is a fundamental analytical technique, its application for the purity assessment of this compound is limited. Acid-base titration could potentially be used if the primary impurities are acidic or basic in nature, but it would not be able to distinguish between structurally similar neutral impurities.[11][12][13] Chromatographic and spectroscopic methods are far more specific and informative for this purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. labcompare.com [labcompare.com]
- 9. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. quora.com [quora.com]
- 12. tutorchase.com [tutorchase.com]
- 13. reagent.co.uk [reagent.co.uk]
workup procedures for reactions involving 5-Bromo-3,3-dimethylindoline
Technical Support Center: 5-Bromo-3,3-dimethylindoline Reactions
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the .
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of common reactions with this compound, such as N-alkylation and Suzuki coupling.
Scenario 1: N-Alkylation Reactions
Q1: After an N-alkylation reaction of this compound using NaH in DMF, my extractive workup with ethyl acetate and water resulted in a low yield of impure product. What went wrong?
A1: This is a common issue when working with high-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF). The problem likely lies in the workup procedure.
-
Possible Cause 1: Incomplete Quenching. If residual sodium hydride (NaH) is present, it will react violently with water, causing potential hazards and side reactions.
-
Possible Cause 2: Product Loss into the Aqueous Layer. Both DMF and the product may have some solubility in the aqueous layer, leading to reduced yield.[1]
-
Possible Cause 3: Residual DMF. DMF is notoriously difficult to remove by standard extraction and can co-distill with the product, leading to an impure final material.[2]
Recommended Solutions:
-
Thorough Quenching: After the reaction is complete, cool the mixture to 0 °C and quench very slowly with a saturated aqueous solution of ammonium chloride (NH₄Cl) before adding water.[3] This will safely neutralize any remaining NaH.
-
Modified Extractive Workup: To minimize product loss and effectively remove DMF, a specific washing procedure is recommended.[2][4]
-
Dilute the reaction mixture with a large volume of water (e.g., 10 volumes relative to DMF).
-
Extract with a less polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) instead of ethyl acetate, as DMF has lower solubility in these solvents.
-
Wash the combined organic layers multiple times with water (at least 5 times the volume of DMF used) and finally with brine to break any emulsions and remove residual water.[2][5]
-
-
Alternative DMF Removal: Washing the organic layer with a 5% LiCl aqueous solution can also aid in pulling DMF into the aqueous phase.[2]
Scenario 2: Suzuki Coupling Reactions
Q2: I performed a Suzuki coupling on this compound and now have a dark-colored organic layer after workup, and I suspect palladium catalyst contamination in my product. How can I remove it?
A2: Palladium catalyst removal is a critical step in the purification of Suzuki coupling products. The dark color is a strong indicator of residual palladium, which can be present as soluble species or as palladium black.[6]
-
Possible Cause 1: Inefficient Filtration. If a heterogeneous catalyst was used, simple filtration might not be sufficient if the palladium particles are very fine.
-
Possible Cause 2: Soluble Palladium Species. The active catalyst or decomposed forms can be soluble in the organic phase and will not be removed by simple filtration.[6][7]
-
Possible Cause 3: Inadequate Washing. Standard aqueous washes are generally ineffective at removing palladium species.[7]
Recommended Solutions:
-
Filtration through Celite®: After the reaction, dilute the mixture with your extraction solvent (e.g., ethyl acetate) and filter it through a pad of Celite®. This will remove insoluble palladium black and other fine inorganic salts.[7][8]
-
Use of Scavengers: If the filtrate is still colored, soluble palladium is present. Treatment with a scavenger is highly effective.
-
Solid-supported scavengers: Thiol-functionalized silica gel or polystyrene resins can be added to the organic solution, stirred for a few hours, and then filtered off.[6][9]
-
Activated Carbon: Stirring the organic solution with activated carbon can also effectively adsorb residual palladium, followed by filtration through Celite®.[10]
-
-
Aqueous Washes: While not sufficient on their own, washing the organic layer with an aqueous solution of thiourea or N-acetylcysteine can sometimes help remove certain palladium species.
Frequently Asked Questions (FAQs)
Q3: What are the most common side products in reactions involving this compound and how do I avoid them?
A3: Side product formation depends heavily on the reaction type. For Suzuki couplings, a common side reaction is debromination of the starting material, leading to the formation of 3,3-dimethylindoline.[11] This can be minimized by ensuring a rigorously inert atmosphere (degassing solvents and using nitrogen or argon) to prevent catalyst deactivation pathways that can lead to this side reaction.[11] In N-alkylation reactions, if the alkylating agent is sterically unhindered and highly reactive, there is a small possibility of C-alkylation, though N-alkylation is overwhelmingly favored.
Q4: I am struggling with emulsion formation during the extractive workup. What can I do?
A4: Emulsions are common when dealing with complex reaction mixtures, especially those containing residual DMF or fine inorganic precipitates.[4]
-
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break up the emulsion.
-
Filter: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to a few hours) can lead to phase separation.
-
Change Solvent: Adding a small amount of a different organic solvent with different properties (e.g., a small amount of THF or switching from ethyl acetate to dichloromethane) can sometimes resolve the issue.
Data Presentation
Table 1: Common Impurities and Approximate TLC Rf Values
| Compound | Structure | Typical Rf (4:1 Hexane:EtOAc) | Notes |
| This compound | 0.65 | Starting Material | |
| 3,3-dimethylindoline | 0.60 | Debromination side product | |
| N-Alkyl-5-Bromo-3,3-dimethylindoline | 0.70 - 0.85 | Product (Rf increases with alkyl chain length) | |
| Suzuki Coupling Product | 0.50 - 0.60 | Product (Typically more polar than starting material) | |
| Triphenylphosphine Oxide | 0.10 - 0.20 | Common byproduct if phosphine ligands are used |
Note: Rf values are illustrative and can vary significantly based on the exact TLC plate, solvent system, and specific product structure.
Experimental Protocols
Protocol 1: Standard Extractive Workup for N-Alkylation in DMF
-
Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.[3]
-
Dilution: Add deionized water (approximately 10 times the volume of DMF used in the reaction).[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture three times with methyl tert-butyl ether (MTBE) or diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Workup and Palladium Removal for Suzuki Coupling
-
Initial Filtration: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate. Prepare a short plug of Celite® (1-2 cm) in a fritted funnel and filter the reaction mixture through it, washing the pad with additional ethyl acetate.[8]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash twice with water and once with brine.
-
Palladium Scavenging: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to about half the volume. Add a solid-supported thiol scavenger (e.g., SiliaMetS® Thiol, typically 3-5 equivalents relative to the palladium catalyst).
-
Stirring: Stir the mixture at room temperature for 2-4 hours. Monitor the removal of the grey/black color.
-
Final Filtration and Concentration: Filter off the scavenger resin, washing it with a small amount of fresh ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can then be further purified by column chromatography.[6]
Visualizations
Caption: Troubleshooting logic for purifying crude reaction products.
Caption: General workflow for an extractive workup procedure.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Workup [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Reactivity Analysis: 5-Bromo-3,3-dimethylindoline vs. 5-Chloro-3,3-dimethylindoline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 5-bromo-3,3-dimethylindoline and 5-chloro-3,3-dimethylindoline in common palladium-catalyzed cross-coupling reactions. This analysis is crucial for professionals in drug discovery and development, where the indoline scaffold is a key structural motif and functionalization at the 5-position is a common strategy for modulating biological activity and pharmacokinetic properties.
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This results in a lower bond dissociation energy for the C-Br bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling reactions. Consequently, this compound is generally significantly more reactive than its 5-chloro counterpart.
General Reactivity Comparison
| Property | This compound | 5-Chloro-3,3-dimethylindoline | Rationale |
| C-Hal Bond Energy | Lower | Higher | The C-Br bond is weaker than the C-Cl bond. |
| Reactivity in Oxidative Addition | Higher | Lower | The weaker C-Br bond facilitates easier cleavage and insertion of the palladium catalyst. |
| Typical Reaction Conditions | Milder (lower temperatures, lower catalyst loadings) | Harsher (higher temperatures, higher catalyst loadings, more specialized ligands) | Overcoming the higher activation energy of C-Cl bond cleavage requires more forcing conditions. |
| Versatility in Cross-Coupling | High | Moderate to Low | Successfully undergoes a wider range of cross-coupling reactions with higher yields under standard conditions. |
Performance in Key Cross-Coupling Reactions
The superior reactivity of this compound is evident in its successful application in various palladium-catalyzed cross-coupling reactions. In contrast, there is a notable lack of published examples of successful cross-coupling reactions for 5-chloro-3,3-dimethylindoline, underscoring its lower reactivity. The following sections provide available experimental data for the bromo-derivative and discuss the expected challenges and required conditions for the chloro-analogue.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. This compound and its derivatives are excellent substrates for this reaction.
Experimental Data: Suzuki-Miyaura Coupling of a this compound Derivative
A study on a closely related derivative, 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one, demonstrates the feasibility of Suzuki coupling.
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| (Het)arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (microwave) | 25-40 min | Good to Excellent |
For 5-chloro-3,3-dimethylindoline, successful Suzuki-Miyaura coupling would likely require more specialized and highly active catalyst systems. These often involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, along with stronger bases and higher reaction temperatures to facilitate the challenging oxidative addition of the C-Cl bond.
Catalytic Cycle for Suzuki-Miyaura Coupling
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Amine | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Primary/Secondary Alkyl/Aryl Amines | Pd₂(dba)₃ or Pd(OAc)₂ | Biaryl phosphines (e.g., BINAP, Xantphos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
Given the high reactivity of aryl bromides in this transformation, it is expected that this compound would undergo Buchwald-Hartwig amination under these standard conditions to afford the corresponding 5-aminoindoline derivatives in good to excellent yields.
For 5-chloro-3,3-dimethylindoline, as with the Suzuki coupling, more specialized and reactive catalyst systems would be necessary. The use of highly electron-rich and sterically hindered ligands, such as those from the Buchwald and Hartwig groups (e.g., G3 and G4 palladacycle precatalysts), would likely be required to achieve efficient coupling.
Catalytic Cycle for Buchwald-Hartwig Amination
Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity.
Protocol 1: Suzuki-Miyaura Coupling of this compound (General Procedure)
This protocol is adapted from the successful coupling of a similar 5-bromo-1,3,3-trimethylindoline derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
Cs₂CO₃ (2.0 equivalents)
-
Anhydrous ethanol
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add anhydrous ethanol to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C and maintain for 25-40 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The comparative reactivity of this compound and 5-chloro-3,3-dimethylindoline in palladium-catalyzed cross-coupling reactions is starkly different. The bromo-derivative is a versatile and reactive substrate that readily participates in a variety of C-C and C-N bond-forming reactions under relatively mild conditions. In contrast, the chloro-analogue is significantly less reactive due to the stronger C-Cl bond. While coupling reactions with 5-chloro-3,3-dimethylindoline are theoretically possible, they would necessitate the use of more advanced, highly active catalyst systems and more forcing reaction conditions. For researchers and drug development professionals, this compound represents a more reliable and versatile starting material for the rapid generation of diverse indoline-based compound libraries.
A Comparative Spectroscopic Guide: 5-Bromo-3,3-dimethylindoline and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative spectroscopic analysis of 5-Bromo-3,3-dimethylindoline and its common precursors, 4-bromophenylhydrazine and 3-methyl-2-butanone. Understanding the spectroscopic signatures of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic chemistry and drug development.
Important Note on Data Availability: While comprehensive experimental spectroscopic data for the precursors is readily available and presented herein, a thorough search of public databases and scientific literature did not yield experimentally obtained spectra for the final product, this compound. Therefore, this guide provides a detailed analysis of the precursors' spectroscopic data and offers predicted characteristics for this compound based on its chemical structure and the principles of spectroscopic analysis.
Introduction to the Synthesis Pathway
This compound is typically synthesized via the Fischer indole synthesis. This well-established reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In this case, 4-bromophenylhydrazine reacts with 3-methyl-2-butanone to form a hydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to yield the indoline ring system.
Caption: Fischer Indole Synthesis of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the precursors of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4-Bromophenylhydrazine | ~7.2 (d) | Doublet | 2H | Ar-H ortho to Br |
| ~6.8 (d) | Doublet | 2H | Ar-H meta to Br | |
| ~5.5 (br s) | Broad Singlet | 1H | -NH- | |
| ~3.6 (br s) | Broad Singlet | 2H | -NH₂ | |
| 3-Methyl-2-butanone | 2.8 (sept) | Septet | 1H | -CH(CH₃)₂ |
| 2.2 (s) | Singlet | 3H | -C(=O)CH₃ | |
| 1.1 (d) | Doublet | 6H | -CH(CH₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) |
| 4-Bromophenylhydrazine | ~148.0 (C-N), ~132.0 (Ar-C), ~115.0 (Ar-C), ~113.0 (C-Br) |
| 3-Methyl-2-butanone | 210 (C=O), 45 (-CH), 22 (-C(=O)CH₃), 17 (-CH(CH₃)₂)[2] |
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| 4-Bromophenylhydrazine | 3350-3200 | N-H stretch |
| 1600-1450 | C=C aromatic stretch | |
| 820 | p-disubstituted benzene | |
| 3-Methyl-2-butanone | ~1715 | C=O stretch (ketone) |
| 2970-2870 | C-H stretch (alkane) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Bromophenylhydrazine | 186/188 (Br isotopes) | 107 (loss of N₂H₃), 77 (phenyl cation) |
| 3-Methyl-2-butanone | 86 | 71 (loss of CH₃), 43 (acylium ion, [CH₃CO]⁺)[2] |
Predicted Spectroscopic Characteristics of this compound
Based on the structure of this compound, the following spectroscopic features are predicted:
-
¹H NMR:
-
Aromatic protons on the benzene ring will show characteristic splitting patterns for a 1,2,4-trisubstituted system.
-
A singlet for the N-H proton of the indoline ring.
-
A singlet for the two methyl groups at the C3 position.
-
A singlet for the methylene protons at the C2 position.
-
-
¹³C NMR:
-
Signals for the aromatic carbons, with the carbon attached to the bromine atom shifted downfield.
-
A signal for the quaternary carbon at C3.
-
A signal for the methyl carbons.
-
A signal for the methylene carbon at C2.
-
-
IR Spectroscopy:
-
A characteristic N-H stretching vibration around 3300-3400 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
-
C=C stretching vibrations for the aromatic ring.
-
A C-Br stretching vibration in the fingerprint region.
-
-
Mass Spectrometry:
-
A molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).
-
Fragmentation may involve the loss of a methyl group or other characteristic cleavages of the indoline ring.
-
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of the compounds discussed are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or higher, depending on the concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique.
-
Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background correction and identify the characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Experimental and Analytical Workflow
The following diagram outlines a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: General workflow for synthesis and spectroscopic validation.
References
A Comparative Guide to the Biological Activities of 5-Bromo-3,3-dimethylindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various 5-Bromo-3,3-dimethylindoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is collated from recent studies and includes quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support further research and development in this promising class of compounds.
Anticancer Activity
Derivatives of 5-bromo-indoline have demonstrated significant potential as anticancer agents. Their efficacy is often evaluated by their ability to inhibit the growth of various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 5-bromo-indoline derivatives against various human cancer cell lines. The data highlights the differential sensitivity of cancer cells to these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 23p | HepG2 (Liver) | 2.357 | Sunitinib | 31.594 |
| A549 (Lung) | 3.012 | Sunitinib | 49.036 | |
| Skov-3 (Ovarian) | 2.876 | Sunitinib | 36.594 | |
| IVc | Breast Cancer Panel | 1.47 | - | - |
| VIc | Colon Cancer Panel | 1.40 | - | - |
Table 1: In vitro anticancer activity (IC50 in µM) of selected 5-bromo-indoline derivatives compared to the reference drug Sunitinib. Lower IC50 values indicate higher potency. Data sourced from multiple studies.[1]
Mechanism of Anticancer Action
The anticancer effects of 5-bromo-indoline derivatives are attributed to several mechanisms, including the inhibition of tubulin polymerization and the modulation of critical signaling pathways involved in cell proliferation and survival.
1. Inhibition of Tubulin Polymerization:
Several indole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death). The inhibitory concentration (IC50) for tubulin polymerization is a measure of this specific activity. For instance, certain hybridized quinoline derivatives, which share structural similarities with the indoline core, have demonstrated IC50 values for tubulin polymerization in the range of 13.29 to 24.73 µM.
2. Modulation of the PI3K/Akt/mTOR Signaling Pathway:
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Indole compounds have been found to inhibit this pathway, thereby suppressing tumor growth. The inhibition can occur at various nodes within the pathway, leading to a downstream reduction in the signaling that promotes cancer cell survival.
Antimicrobial Activity
Halogenated indoles, including 5-bromo derivatives, have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria. Their effectiveness is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Comparison of Antimicrobial Activity
The following table presents the MIC values of a 5-bromoindole derivative against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (mg/L) |
| Compound 1 | Escherichia coli | 8 |
| Staphylococcus aureus | 8 | |
| Klebsiella pneumoniae | 8 |
Table 2: Minimum Inhibitory Concentration (MIC) of a marine bisindole alkaloid, 2,2-bis(6-bromo-3-indolyl) ethylamine (Compound 1). Lower MIC values indicate greater antimicrobial efficacy.[2]
Mechanism of Antimicrobial Action
The antimicrobial mode of action for bromoindole derivatives is multifaceted and can include:
-
Membrane Permeabilization and Depolarization: Some derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components and dissipation of the membrane potential, which is essential for cellular energy production.
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain bromoindole compounds have been shown to inhibit the formation of these biofilms and can even disaggregate pre-formed biofilms.
-
Oxidation of Essential Protein Thiols: The primary mode of action for some related compounds, like 5-bromo-5-nitro-1,3-dioxane, involves the oxidation of essential protein thiols. This leads to the inhibition of crucial enzymatic activity and subsequent inhibition of microbial growth.[3]
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. The denaturation of tissue proteins is a hallmark of inflammation. Therefore, the ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential.
In Vitro Anti-inflammatory Assessment
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for another 24-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from a dose-response curve.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Inhibition of Albumin Denaturation for Anti-inflammatory Activity
This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of various concentrations of the test compound. A control group is prepared without the test compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as: ((Absorbance of control - Absorbance of test sample) / Absorbance of control) x 100.
This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to facilitate further research and development of these compounds as potential therapeutic agents.
References
comparative study of different catalysts for 5-Bromo-3,3-dimethylindoline reactions
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of catalytic systems for the functionalization of 5-Bromo-3,3-dimethylindoline, a key building block in synthetic chemistry.
The strategic functionalization of the this compound scaffold is a critical step in the synthesis of a wide array of biologically active molecules and pharmaceutical candidates. The selection of an appropriate catalyst is paramount to the success of these transformations, directly influencing reaction yield, efficiency, and substrate scope. This guide provides a comparative overview of various catalytic systems for common cross-coupling and cyanation reactions involving this compound and its close structural analogs.
Catalytic Performance in Cross-Coupling and Cyanation Reactions
The efficiency of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation on the this compound core is highly dependent on the choice of catalyst, ligands, and reaction conditions. While direct comparative studies on this compound are limited, data from reactions with the closely related 5-bromoindole provides valuable insights into catalyst performance.
Sonogashira Coupling
The Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, is a powerful tool for introducing alkynyl moieties. Palladium-based catalysts, in conjunction with a copper(I) co-catalyst, are standard for this transformation.
| Catalyst System | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | DMF | 80 | 4-6 | 93[1] |
| PdCl₂(PPh₃)₂ / CuI | Propargyl alcohol | Et₃N | THF | Room Temp. | 12-24 | ~85[1] |
| Pd(PPh₃)₂Cl₂ / CuI | Trimethylsilylacetylene | Et₃N | THF | Reflux | N/A | High[1] |
Observations: The PdCl₂(PPh₃)₂/CuI system is highly effective for the Sonogashira coupling of 5-bromoindole with various terminal alkynes, consistently providing high yields under relatively mild conditions.[1] The choice of solvent and temperature can be adjusted based on the reactivity of the specific alkyne.
Cyanation Reactions
The introduction of a cyano group is a valuable transformation, as the nitrile can be readily converted to other functional groups. Both palladium and copper-based catalysts have been employed for the cyanation of aryl bromides.
| Catalyst System | Cyanide Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | K₄[Fe(CN)₆] | K₂CO₃ | DMSO | 130 | 24 | 75 (for 5-Bromo-N-methylindole)[2] |
| CuI | NaCN | N,N'-dimethylethylenediamine (ligand) | Toluene | 110 | N/A | N/A |
Experimental Protocols
General Procedure for Sonogashira Coupling of 5-Bromoindole
This protocol is adapted from established procedures for the Sonogashira coupling of 5-bromoindole and can be applied to this compound with appropriate optimization.
Materials:
-
5-Bromoindole (or this compound) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon), add 5-bromoindole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the specified temperature (e.g., 80 °C for phenylacetylene in DMF) or stir at room temperature, and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylindole derivative.[1]
General Procedure for Palladium-Catalyzed Cyanation of Bromoindoles
This protocol is based on the cyanation of N-substituted 5-bromoindoles.
Materials:
-
5-Bromo-N-substituted indole (e.g., 5-Bromo-N-methylindole) (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
In a sealable reaction tube, combine the 5-bromo-N-substituted indole, Pd(OAc)₂, K₄[Fe(CN)₆], and K₂CO₃.
-
Add anhydrous DMSO to the tube.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-cyanoindole derivative.[2]
Visualizing Reaction Pathways
To better understand the logical flow of catalyst selection and reaction pathways, the following diagrams are provided.
Caption: A generalized catalytic cycle for cross-coupling reactions.
Caption: A typical experimental workflow for catalyzed reactions.
References
validation of a new synthetic route to 5-Bromo-3,3-dimethylindoline
Comparative Guide to the Synthesis of 5-Bromo-3,3-dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to this compound, a key intermediate in the development of various pharmacologically active compounds. We will explore a novel, direct bromination approach and compare it with a conventional multi-step synthesis involving an acetylation-deacetylation sequence. This evaluation, supported by experimental data from analogous reactions, will assist researchers in selecting the most suitable method for their specific needs, considering factors such as efficiency, yield, and procedural complexity.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two proposed synthetic routes to this compound.
Table 1: Comparison of Overall Synthetic Routes
| Parameter | New Synthetic Route (Direct Bromination) | Conventional Synthetic Route (Multi-step) |
| Starting Material | 3,3-Dimethylindoline | 3,3-Dimethylindoline |
| Key Reagents | N-Bromosuccinimide (NBS) | Acetic Anhydride, NBS, Hydrochloric Acid |
| Number of Steps | 1 | 3 |
| Estimated Overall Yield | 75-85% | 60-70% |
| Estimated Purity | Good to High (requires chromatography) | High |
Table 2: Step-by-Step Comparison of the Conventional Synthetic Route
| Step | Reaction | Key Reagents | Estimated Yield |
| 1 | N-Acetylation | Acetic Anhydride, Pyridine | ~95% |
| 2 | Bromination of N-acetyl intermediate | N-Bromosuccinimide (NBS) | ~80% |
| 3 | Deacetylation | Hydrochloric Acid | ~85% |
Experimental Protocols
New Synthetic Route: Direct Bromination of 3,3-Dimethylindoline
This novel approach offers a more direct and atom-economical synthesis of this compound.
Procedure:
-
To a solution of 3,3-dimethylindoline (1.0 eq) in dichloromethane (DCM, 10 mL/g of substrate) at 0 °C, N-Bromosuccinimide (NBS, 1.05 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, with monitoring by TLC until the starting material is consumed.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford this compound.
Conventional Synthetic Route: Multi-step Synthesis
This established route involves the protection of the indoline nitrogen, followed by bromination and subsequent deprotection.
Step 1: Synthesis of N-acetyl-3,3-dimethylindoline
-
3,3-Dimethylindoline (1.0 eq) is dissolved in pyridine (5 mL/g of substrate).
-
Acetic anhydride (1.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield N-acetyl-3,3-dimethylindoline.
Step 2: Synthesis of N-acetyl-5-bromo-3,3-dimethylindoline
-
N-acetyl-3,3-dimethylindoline (1.0 eq) is dissolved in DCM (10 mL/g of substrate).
-
N-Bromosuccinimide (1.05 eq) is added, and the mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.
-
The reaction is worked up as described in the direct bromination protocol, and the crude product is purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
N-acetyl-5-bromo-3,3-dimethylindoline (1.0 eq) is suspended in a mixture of ethanol and 6M hydrochloric acid (1:1 v/v).
-
The mixture is heated to reflux and stirred for 4-6 hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
Visualizations
The following diagrams illustrate the synthetic pathways described above.
Caption: A new, direct synthetic route to this compound.
Caption: The conventional multi-step synthesis of this compound.
Caption: Workflow comparison of the new versus conventional synthetic routes.
X-ray crystal structure of 5-Bromo-3,3-dimethylindoline derivatives
A comparative analysis of the X-ray crystal structures of two distinct 5-bromoindoline derivatives is presented to guide researchers and professionals in drug development. While the specific X-ray crystal structure for 5-Bromo-3,3-dimethylindoline is not publicly available, this guide offers a detailed comparison of two related compounds: 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione and 5-bromo-1-ethylindoline-2,3-dione. The data herein provides insights into the structural landscape of bromo-substituted indoline scaffolds.
Structural and Crystallographic Data Comparison
The crystallographic data for the two 5-bromoindoline derivatives reveals significant differences in their solid-state structures, arising from their distinct molecular architectures. 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione is a complex, polycyclic spiro compound, while 5-bromo-1-ethylindoline-2,3-dione is a smaller, dione-substituted indoline. These structural variations are reflected in their unit cell parameters and space groups.
| Parameter | 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione[1] | 5-bromo-1-ethylindoline-2,3-dione[2][3] |
| Molecular Formula | C₁₀₈H₆₀Br₄N₄O₂₉S₂ | C₁₀H₈BrNO₂ |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P1 |
| a (Å) | 11.8333(6) | 9.5198(3) |
| b (Å) | 12.8151(6) | 10.0655(3) |
| c (Å) | 17.1798(8) | 11.2341(3) |
| α (°) | 77.317(4) | 70.9288(16) |
| β (°) | 74.147(4) | 75.4109(16) |
| γ (°) | 66.493(5) | 85.2199(16) |
| Volume (ų) | 2280.0(2) | 984.58(5) |
| Z | 1 | 4 |
| Temperature (K) | 149.99(10) | 296 |
| Final R1 value | 0.0622 (I > 2σ(I)) | 0.039 [F² > 2σ(F²)] |
| wR2 (all data) | 0.1994 | 0.105 |
In the crystal structure of 5-bromo-1-ethylindoline-2,3-dione, there are two independent molecules in the asymmetric unit.[2][3] The indoline ring system in both molecules is nearly planar.[2][3] The ethyl group is oriented almost perpendicular to the indoline ring.[2][3] The crystal packing is stabilized by C—H⋯O hydrogen bonds and a weak slipped parallel π–π interaction.[2] In contrast, the crystal structure of the more complex spiro derivative is stabilized by a network of N-H···O, O-H···O, C-H···π, and π···π interactions, which also involve solvent molecules to form a supramolecular structure.[1]
Experimental Protocols
The methodologies for the synthesis and crystallization of these compounds are crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis.
Synthesis and Crystallization of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione
This derivative was synthesized via a one-pot pseudo three-component reaction.[1] One equivalent of 5-bromoisatin and two equivalents of 4-hydroxycoumarin were reacted using mandelic acid as a catalyst in aqueous ethanol under reflux conditions.[1] The resulting product was characterized by FT-IR, ¹H NMR, ¹³C NMR, and HRMS data.[1] Single crystals for X-ray crystallography were obtained from this reaction mixture.[1]
Synthesis and Crystallization of 5-bromo-1-ethylindoline-2,3-dione
To a solution of 5-bromo-1H-indole-2,3-dione (1.76 mmol) in 25 ml of DMF, 1-bromoethane (1.93 mmol), potassium carbonate (4.4 mmol), and a catalytic amount of tetra-n-butylammonium bromide (0.4 mmol) were added.[2][3] The mixture was stirred at room temperature for 48 hours.[2][3] After filtration and removal of the solvent under vacuum, the title compound was obtained as red prismatic crystals with a 79% yield.[2][3]
Visualizations
To better understand the experimental workflow and the structural relationship between the compared molecules, the following diagrams are provided.
Caption: A generalized workflow for determining the X-ray crystal structure of a small molecule.
Caption: A diagram illustrating the structural modifications of the two compared derivatives from a common 5-bromoindoline core.
References
A Researcher's Guide to Assessing the Purity of Synthesized 5-Bromo-3,3-dimethylindoline
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like 5-Bromo-3,3-dimethylindoline is of paramount importance. The presence of impurities can lead to unwanted side reactions, reduced yields, and complications in the development of active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and supporting data.
A multi-technique approach is recommended for a thorough purity assessment, as each method provides unique insights into the sample's composition.[3] High-Performance Liquid Chromatography (HPLC) is ideal for quantifying non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) excels at identifying volatile impurities like residual solvents.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and can be used for quantitative analysis (qNMR).[4][5]
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical method depends on the specific requirements of the analysis, such as the nature of expected impurities, required sensitivity, and available instrumentation.[6]
| Analytical Technique | Principle | Information Provided | Key Advantages | Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] | Quantitative purity (% Area), detection and quantification of non-volatile impurities.[5] | High resolution, sensitivity, and quantitative accuracy; suitable for non-volatile or thermally labile compounds.[1][6] | May require specific method development to achieve optimal separation of all impurities.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based identification and quantification.[3] | Detection and identification of volatile impurities (e.g., residual solvents, starting materials, byproducts).[2] | High sensitivity and specificity for volatile compounds; provides structural information from mass spectra.[3][6] | Requires the analyte to be volatile and thermally stable; may require derivatization.[3][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field provides detailed information about the molecular structure.[5] | Unambiguous structural elucidation, identification and quantification of impurities with distinct NMR signals.[5] | Provides detailed structural information; qNMR allows for highly accurate purity determination against a certified standard.[4] | Lower sensitivity compared to chromatographic methods; may be complex to interpret with overlapping signals.[7] |
Quantitative Data Summary
The following table presents illustrative purity data for three hypothetical batches of this compound, as determined by various analytical techniques. Researchers should always refer to a supplier's specific Certificate of Analysis (CoA) or generate their own data.
| Parameter | Batch 1 (Crude Product) | Batch 2 (Purified) | Batch 3 (High-Purity Standard) |
| Purity by HPLC (% Area) | 92.5% | 98.8% | > 99.8% |
| Major Impurity (by GC-MS) | 4-Bromophenylhydrazine (~3%) | Unidentified Peak (< 0.5%) | Not Detected |
| Residual Solvents (ppm) | < 4000 (Ethanol) | < 500 (Ethanol) | < 100 (Ethanol) |
| Purity by ¹H NMR (%) | ~93% (molar) | ~99% (molar) | > 99.5% (molar, vs. internal std.) |
| Appearance | Yellow to Brown Oil | Light Yellow Oil | Colorless to Pale Yellow Oil |
Experimental Protocols
Accurate and reproducible purity assessment relies on well-defined experimental protocols.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the quantitative analysis of substituted indolines.[1][8]
-
Instrumentation : Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[6]
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
-
Mobile Phase : A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).[2]
-
Gradient Program :
-
0-1 min: 90% A
-
1-15 min: Ramp to 10% A
-
15-18 min: Hold at 10% A
-
18-19 min: Return to 90% A
-
19-25 min: Re-equilibrate at 90% A
-
-
-
Flow Rate : 1.0 mL/min.[2]
-
Column Temperature : 30 °C.[6]
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.[2]
-
Sample Preparation : Dissolve the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]
-
Purity Calculation : The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, as well as residual solvents.[2]
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.[2]
-
Injector Temperature : 280 °C.[2]
-
Oven Temperature Program :
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature : 280 °C.[2]
-
Ion Source Temperature : 230 °C.[2]
-
Mass Range : m/z 40-500.[2]
-
Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
-
Data Analysis : The relative purity is estimated by calculating the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation and can be used to identify and quantify impurities with distinct signals.[5]
-
Instrumentation : 400 MHz (or higher) NMR Spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[2]
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent in a 5 mm NMR tube.[4] For quantitative NMR (qNMR), an accurately weighed certified internal standard (e.g., 1,3,5-trimethoxybenzene) should be added.[2]
-
¹H NMR Acquisition :
-
Data Analysis :
-
Confirm the structure by comparing the observed chemical shifts, multiplicities, and integrations of the proton signals with the expected structure of this compound.
-
Identify impurity signals by their distinct chemical shifts.
-
Calculate molar purity by comparing the integral of a characteristic analyte signal to the integral of the internal standard.
-
Visualizations
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
Comparison of Analytical Techniques
This diagram outlines the logical relationship between the analytical techniques and the specific purity information they provide.
References
Navigating the Synthesis of 5-Bromo-3,3-dimethylindoline: A Comparative Guide to Cost-Effectiveness
For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Bromo-3,3-dimethylindoline, a valuable building block in medicinal chemistry, presents a case study in the strategic evaluation of synthetic pathways. This guide provides a comparative analysis of potential routes to this compound, focusing on cost-effectiveness by examining reagent costs, reaction yields, and process complexity.
Executive Summary
Direct synthesis of this compound is not prominently documented in publicly available literature, necessitating a multi-step approach. The most plausible synthetic strategy involves two key stages: the synthesis of the precursor, 3,3-dimethylindoline, followed by its selective bromination at the 5-position. This guide will explore two primary pathways:
-
Route 1: Synthesis from Purchased 3,3-dimethylindoline. This route bypasses the initial synthesis of the indoline core by procuring it from a commercial supplier, followed by a bromination step.
-
Route 2: De Novo Synthesis via Fischer Indole Synthesis. This classic approach involves the construction of the 3,3-dimethyl-3H-indole ring system from readily available starting materials, followed by reduction and subsequent bromination.
A comprehensive cost analysis reveals that for laboratory-scale synthesis, direct bromination of commercially sourced 3,3-dimethylindoline is the more cost-effective and time-efficient strategy.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the proposed synthetic routes. Prices are based on currently available catalog listings and may vary depending on the supplier and scale of purchase.
Table 1: Cost and Yield Analysis for the Synthesis of this compound
| Parameter | Route 1: From Commercial 3,3-dimethylindoline | Route 2: De Novo Synthesis |
| Starting Materials | 3,3-dimethylindoline | Phenylhydrazine, Isobutyraldehyde |
| Key Reagents | N-Bromosuccinimide (NBS) | Acetic Acid, Zinc Dust, NBS |
| Number of Steps | 1 | 3 |
| Overall Estimated Yield | ~85% (assumed for bromination) | ~50-60% (cumulative) |
| Estimated Reagent Cost per Gram of Product | ~$50 - $60 | >$100 (highly dependent on precursor synthesis yield) |
Table 2: Reagent Cost Breakdown (Illustrative)
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram/mL (USD) |
| 3,3-dimethylindoline | Apollo Scientific | $45.00 | 1 g | $45.00 |
| N-Bromosuccinimide (NBS) | Sigma-Aldrich | $44.30 | 100 g | $0.44 |
| Phenylhydrazine | Sigma-Aldrich | $50.00 | 250 g | $0.20 |
| Isobutyraldehyde | Sigma-Aldrich | $35.00 | 250 mL | $0.14 |
| Acetic Acid (Glacial) | Sigma-Aldrich | $93.40 | 1 kg | $0.09 |
| Zinc Dust | Sigma-Aldrich | $50.00 | 500 g | $0.10 |
| Dichloromethane | Fisher Scientific | $114.20 | 500 mL | $0.23 |
Note: Prices are for illustrative purposes and subject to change. Bulk purchasing can significantly reduce costs.
Experimental Protocols
Route 1: Bromination of Commercial 3,3-dimethylindoline
Step 1: 5-Bromination of 3,3-dimethylindoline
To a solution of 3,3-dimethylindoline (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid at 0 °C, N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: De Novo Synthesis
Step 1: Synthesis of 2,3,3-trimethyl-3H-indole via Fischer Indole Synthesis
Phenylhydrazine (1.0 eq) and 3-methyl-2-butanone (isobutyl methyl ketone) (1.1 eq) are refluxed in glacial acetic acid.[1] The reaction progress is monitored by TLC. After completion, the acetic acid is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 2,3,3-trimethyl-3H-indole, can be purified by distillation or column chromatography.
Step 2: Reduction of 2,3,3-trimethyl-3H-indole to 3,3-dimethylindoline
The reduction of the C=N bond of the indolenine intermediate can be achieved using various reducing agents. A common method involves the use of sodium borohydride in a protic solvent like ethanol or methanol. Alternatively, catalytic hydrogenation can be employed.
Step 3: 5-Bromination of 3,3-dimethylindoline
This step follows the same procedure as described in Route 1.
Mandatory Visualizations
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for obtaining this compound.
Experimental Workflow for Route 1
Caption: Step-by-step workflow for the bromination of 3,3-dimethylindoline.
Conclusion and Recommendation
Based on the current availability and pricing of starting materials, Route 1, which involves the direct bromination of commercially sourced 3,3-dimethylindoline, is the more cost-effective and efficient method for laboratory-scale synthesis. The significantly higher cost of purchasing the pre-made indoline core is offset by the reduced number of synthetic steps, higher overall yield, and savings in time and resources that would be spent on the multi-step de novo synthesis and purification.
For industrial-scale production, a thorough process optimization of the Fischer indole synthesis and subsequent reduction (Route 2) could potentially lead to lower costs per gram. However, this would require significant investment in process development to achieve high yields and purity consistently. For the majority of research and development applications, the convenience and predictability of Route 1 make it the superior choice.
References
The Halogen Advantage: A Comparative Guide to the Applications of Halogenated Indolines
For Researchers, Scientists, and Drug Development Professionals
Halogenation, the strategic incorporation of halogen atoms into a molecular scaffold, has emerged as a powerful tool in medicinal chemistry and materials science. This guide provides a comprehensive literature review and comparative analysis of the applications of halogenated indolines, offering a valuable resource for researchers seeking to leverage the unique properties of these compounds. By presenting quantitative data, detailed experimental protocols, and insightful visualizations, we aim to facilitate the rational design and development of novel halogenated indoline-based therapeutics and functional materials.
Medicinal Chemistry: Enhancing Potency and Specificity
The introduction of halogens into the indoline core can profoundly influence the biological activity of the resulting derivatives. This is often attributed to the ability of halogens to modulate factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. Below, we compare the performance of halogenated indolines in several key therapeutic areas.
Anticancer Activity
Halogenated indolines have demonstrated significant potential as anticancer agents, with numerous studies reporting potent activity against a range of cancer cell lines. The nature and position of the halogen substituent play a crucial role in determining the cytotoxic efficacy.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Halogenated Indoline-2,3-diones (Isatins)
| Compound | Halogen (Position) | Cancer Cell Line | IC₅₀ (µM) |
| 5-Chloroisatin | Chloro (5) | HBL-100 (Human breast) | 246.53[1] |
| 5-Chloroisatin | Chloro (5) | HeLa (Human cervical) | 247.29[1] |
| 5-Bromoisatin | Bromo (5) | Leukemia (K562) | 0.69 - 3.35 |
| 5-Bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione | Bromo (5) | Leukemia | 0.69 - 3.35 |
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Halogenated Trisindolines
| Compound | Key Structural Features | Cancer Cell Line | IC₅₀ (µM) |
| Trisindoline with 5-chloroisatin and 5-bromoindole | 5-Chloro on isatin, 5-Bromo on indole | SK-N-SH (Neuroblastoma) | 1.04[2] |
| Trisindoline with EWG on isatin/indole | Electron-withdrawing group | A549 (Lung) | 0.75 - 1.23[2] |
| Trisindoline with EWG on isatin/indole | Electron-withdrawing group | SK-N-SH (Neuroblastoma) | 0.90 - 0.99[2] |
Enzyme Inhibition
Halogenated indolines have been investigated as potent inhibitors of various enzymes, particularly protein kinases, which are critical targets in cancer therapy. The halogen atoms can form specific interactions, such as halogen bonds, within the enzyme's active site, leading to enhanced inhibitory activity and selectivity.
Table 3: Comparative Kinase Inhibitory Activity (IC₅₀ in nM) of Halogenated Indolo[3,2-c]quinolines against DYRK1A
| Compound | Halogen (Position 10) | IC₅₀ (nM) for DYRK1A |
| 10-chloro derivative | Chloro | 31[3] |
| 10-bromo derivatives | Bromo | Slightly improved vs. chloro |
| 10-iodo derivatives | Iodo | Superior selectivity |
Ferroptosis Inhibition
Ferroptosis, an iron-dependent form of programmed cell death, is implicated in various neurological diseases. Recent studies have identified novel indoline derivatives as potent inhibitors of ferroptosis, offering a promising therapeutic strategy.
Table 4: Comparative Ferroptosis Inhibitory Activity (EC₅₀ in µM) of an Optimized Indoline Derivative
| Compound | Inducer | Cell Line | EC₅₀ (µM) |
| Compound 14 (Indoline derivative) | Erastin | HT22 (Mouse hippocampal) | 0.15[4] |
| Compound 14 (Indoline derivative) | RSL3 | HT22 (Mouse hippocampal) | 0.15[4] |
Materials Science: Tailoring Optoelectronic Properties
In the realm of materials science, halogenation of the indoline scaffold provides a powerful strategy for fine-tuning the electronic and photophysical properties of organic materials. This has led to their exploration in applications such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Organic Semiconductors
The introduction of halogens can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing the charge transport characteristics of the material.
Table 5: Charge Carrier Mobility of Halogenated Indolone Derivatives
| Compound | Halogen | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| π-extended indolone derivative | None | - | - |
| 5-fluoro-1-octylindolin-2-one derivative | Fluoro | - | - |
| 5-chloro-1-octylindolin-2-one derivative | Chloro | - | - |
Organic Solar Cells
Halogenated indoline derivatives have been utilized as components of sensitizing dyes in dye-sensitized solar cells (DSSCs) and as donor materials in bulk heterojunction (BHJ) organic solar cells. Halogenation can impact the light absorption properties, energy level alignment, and morphology of the active layer, thereby influencing the overall power conversion efficiency (PCE).
Table 6: Performance of Organic Solar Cells Incorporating Halogenated Indoline-Based Materials
| Device Type | Halogenated Indoline Component | Key Performance Metric | Value |
| DSSC | Indoline dye (D-205) | - | - |
| OSC | Halogenated non-fused ring electron acceptors | PCE | Up to 15.08%[5] |
Note: The provided data showcases the potential of halogenated materials in OSCs, though a direct comparison of a series of halogenated indolines is not explicitly detailed in the search results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Synthesis of 3-Halogenated 2-(Trifluoromethyl)-1H-indoles
General Procedure for Chlorination:
-
To a solution of 2-(trifluoromethyl)-1H-indole (1 equivalent) in tetrahydrofuran (THF), add N-chlorosuccinimide (1.1 equivalents).
-
Add a catalytic amount of trimethylsilyl chloride (TMSCl) to initiate the reaction.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by ¹⁹F NMR.
-
Upon completion, evaporate the THF in vacuo.
-
Purify the crude product to obtain 3-chloro-2-(trifluoromethyl)-1H-indole.[6]
General Procedure for Bromination:
-
To a solution of 2-(trifluoromethyl)-1H-indole (1 equivalent) in THF, add N-bromosuccinimide (1.05 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by ¹⁹F NMR.
-
After completion, evaporate the THF in vacuo.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with a saturated solution of Na₂SO₃ and then with water.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield 3-bromo-2-(trifluoromethyl)-1H-indole.[6]
General Procedure for Iodination:
-
Dissolve 2-(trifluoromethyl)-1H-indole (1 equivalent) in acetonitrile.
-
Add N-iodosuccinimide (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by ¹⁹F NMR.
-
After the reaction is complete, evaporate the solvent to obtain 3-iodo-2-(trifluoromethyl)-1H-indole.[6]
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated indoline compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[1][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value from the dose-response curve.[7]
Kinase Inhibition (Z'-LYTE™) Assay
-
Kinase Reaction Setup: In a suitable assay plate, combine the kinase, a FRET-based peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the halogenated indoline compounds at various concentrations.
-
Kinase Reaction: Allow the kinase reaction to proceed, during which the kinase phosphorylates the peptide substrate.
-
Development Reaction: Add a development reagent containing a site-specific protease that cleaves only the non-phosphorylated peptide.
-
FRET Measurement: Measure the fluorescence resonance energy transfer (FRET) signal. Cleavage of the peptide by the protease disrupts FRET.
-
Data Analysis: The ratio of the two emission signals is used to calculate the percentage of phosphorylation. The IC₅₀ value is determined from the dose-response curve of the inhibitor.[9][10]
Ferroptosis Inhibition (C11-BODIPY) Assay
-
Cell Treatment: Seed cells and treat them with a ferroptosis inducer (e.g., erastin or RSL3) in the presence or absence of the indoline derivative inhibitors.
-
C11-BODIPY Staining: In the final 30-60 minutes of treatment, add the fluorescent probe C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Cell Harvesting and Analysis:
-
For Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them immediately. The oxidized probe fluoresces green, while the reduced probe fluoresces red.
-
For Fluorescence Microscopy: Wash the cells with PBS and visualize them under a fluorescence microscope.
-
-
Data Analysis: The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation, a hallmark of ferroptosis. A decrease in this ratio in the presence of the inhibitor indicates ferroptosis inhibition.
Visualizing the Impact of Halogenated Indolines
To better understand the mechanisms of action and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Kinase inhibition pathway of halogenated indolines.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Structure-Activity Relationship of Halogenation.
References
- 1. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural features of indoline donors in D–A-π-A type organic sensitizers for dye-sensitized solar cells - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Porphyrin sensitizers with modified indoline donors for dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-3,3-dimethylindoline: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of 5-Bromo-3,3-dimethylindoline, a halogenated organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profiles of structurally similar brominated indoles and standard protocols for halogenated organic waste. Researchers must handle this compound with caution and adhere to all institutional and regulatory waste management policies.
Core Safety and Handling Protocols
Before initiating any procedure involving this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. The following are general but crucial safety measures:
-
Engineering Controls : All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection : Chemical safety goggles are required. For splash hazards, a face shield should be worn in addition to goggles.
-
Hand Protection : At a minimum, wear double-layered nitrile gloves. For prolonged handling, consider heavy-duty chemical-resistant gloves.
-
Body Protection : A lab coat is essential. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.
-
-
Spill Management : In the event of a spill, evacuate the immediate area. Absorb the spilled material with an inert absorbent such as vermiculite or sand. Collect the contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills of oxidizing agents.
Quantitative Hazard Data for a Structurally Related Compound
As a proxy for understanding the potential hazards of this compound, the following table summarizes the GHS hazard classifications for the closely related compound, 5-Bromo-3-Methylindole.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |
This data is for 5-Bromo-3-Methylindole and should be used as a conservative estimate of the potential hazards of this compound.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory safety and environmental compliance. The primary disposal route for this compound is as halogenated organic waste.
1. Waste Segregation:
- This compound is a halogenated organic compound. It is crucial to segregate it from non-halogenated organic waste.[1][2][3]
- Use a designated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
2. Container Management:
- Ensure the waste container is made of a compatible material (e.g., polyethylene) and is in good condition with a secure, tight-fitting lid.[1][4]
- The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[1][3]
3. Disposal of Unused or Waste Solid:
- Carefully transfer the solid this compound into the designated "Halogenated Organic Solids" waste container using a dedicated scoop or spatula.
- Avoid generating dust during the transfer.
4. Disposal of Solutions:
- If this compound is in a solvent, transfer the solution to the designated "Halogenated Organic Liquids" waste container.
- Do not mix with incompatible waste streams.
5. Decontamination of Empty Containers:
- Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
- The first rinseate is considered hazardous and must be collected and disposed of as halogenated organic liquid waste. Subsequent rinses may be permissible for drain disposal, but always check with your local EHS guidelines.[5]
- After thorough rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, or as directed by your institution.
6. Final Disposal:
- Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
- Arrange for pickup and final disposal by a licensed hazardous waste disposal company. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 5-Bromo-3,3-dimethylindoline
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 5-Bromo-3,3-dimethylindoline. The following procedures are based on the safety data for structurally similar compounds and general laboratory best practices.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards.[2][3] A face shield should be worn over safety glasses if there is a risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling solids and protection against a variety of organic solvents.[3][6] For extended contact or handling of solutions, consider double-gloving.[7] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat that buttons completely and extends to the knees.[3] Consider a flame-resistant coat if working with flammable solvents. |
| Respiratory Protection | Respirator | Use a respirator if work is not performed in a chemical fume hood or if there is a potential for aerosol generation.[2][7] Enrollment in a respiratory protection program with fit testing is required.[5] |
| Footwear | Closed-Toed Shoes | Leather or chemical-resistant material that covers the entire foot.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
All handling of this compound powder must be conducted in a certified chemical fume hood.[7]
-
Ensure the work area is clean and uncluttered.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment (spatulas, weigh boats, solvents, glassware) before handling the compound.
2. Weighing and Transfer:
-
Don appropriate PPE before entering the designated handling area.
-
Use a microbalance within the fume hood for accurate and contained weighing.
-
To prevent inhalation of dust, handle the powder gently. Avoid creating dust clouds.[8]
-
Use a clean, designated spatula for transferring the solid.
-
Close the container tightly immediately after use.
3. Dissolution:
-
Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
If sonication or heating is required for dissolution, ensure the vessel is properly sealed or equipped with a condenser to prevent vapor release.
4. Post-Handling:
-
Clean all contaminated surfaces with an appropriate solvent and then a detergent solution.
-
Dispose of all contaminated disposable materials in the designated chemical waste container.[7]
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[8]
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container | Collect unused this compound and any grossly contaminated items (e.g., weigh boats, paper towels) in a dedicated, sealed waste container. |
| Liquid Waste | Labeled, sealed container | Collect all solutions containing this compound. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps | Puncture-proof sharps container | Dispose of any contaminated needles or other sharps in a designated sharps container. |
Disposal Protocol:
-
All waste must be disposed of as hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to schedule a waste pickup.
-
Do not dispose of this material down the drain or in regular trash.[8]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Exposure Response:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
Spill Cleanup:
-
Small Spills: For small powder spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. Clean the area with a suitable solvent.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately. Only trained personnel with appropriate PPE should handle large spills.[8]
Logical Relationship of Safety Measures
Caption: Interrelation of Safety Protocols
References
- 1. Page loading... [guidechem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epa.gov [epa.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. uwyo.edu [uwyo.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
